1-Butyl-4-methylpyridinium chloride
Description
Properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDTJNDMGOTFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049205 | |
| Record name | 1-Butyl-4-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112400-86-9 | |
| Record name | N-Butyl-4-methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112400869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-4-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-methylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4ZM1NC0YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl)
Introduction
In the rapidly advancing field of ionic liquids (ILs), pyridinium-based salts represent a significant class of materials with tunable properties for a diverse range of applications, from electrochemical systems to catalysis.[1][2] Among these, 1-Butyl-4-methylpyridinium chloride, often abbreviated as [B4MPy]Cl, is a noteworthy example. Its structure, comprising a pyridinium cation with a butyl group on the nitrogen and a methyl group at the 4-position, paired with a simple chloride anion, imparts a unique set of characteristics.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to provide an in-depth analysis of the core physicochemical properties of [B4MPy]Cl. We will explore the causality behind its behavior and detail the rigorous experimental methodologies required for its characterization, ensuring a foundation of scientific integrity and practical insight for its application in advanced research.
Chemical Identity and Synthesis
A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 112400-86-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆ClN | [4][6][7] |
| Molecular Weight | 185.69 g/mol | [1][5][6] |
| Common Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride | [5][7] |
| InChI Key | YTSDTJNDMGOTFN-UHFFFAOYSA-M | [4][7] |
Molecular Structure
The arrangement of atoms in the [B4MPy]⁺ cation dictates its interaction with the Cl⁻ anion and surrounding molecules, fundamentally influencing its bulk properties. The delocalized positive charge on the pyridinium ring and the steric and electronic effects of the alkyl substituents are key features.
Caption: Chemical Structure of this compound.
Synthesis Pathway
From a practical standpoint, [B4MPy]Cl is typically synthesized via a direct quaternization reaction. This involves the nucleophilic attack of the nitrogen atom in 4-methylpyridine (γ-picoline) on an alkyl halide, such as 1-chlorobutane. The reaction is a classic Menschutkin reaction.
Caption: General synthesis pathway for [B4MPy]Cl.
The choice of solvent and reaction conditions is critical for achieving high yield and purity. Ethyl acetate is often used, and the reaction is typically conducted under reflux.[8] After the reaction, the resulting ionic liquid, which may crystallize upon cooling, is purified to remove unreacted starting materials and solvent.
Core Physicochemical Properties
The utility of [B4MPy]Cl is defined by its physical and chemical characteristics. This section details its key properties, providing context for their measurement and relevance.
Physical State and Solubility
-
Appearance: At room temperature, [B4MPy]Cl is a solid, described as a white to light yellow or even light orange crystalline powder.[1][6][9] The color can be an indicator of purity, with purer samples tending to be whiter.
-
Solubility: It is reported to be soluble in water.[6][9] Its solubility in organic solvents is also noted, a characteristic that is crucial for its use in various reaction media.[6] The presence of the butyl chain provides some nonpolar character, while the charged pyridinium head group ensures interaction with polar solvents.
Thermal Properties
The thermal behavior of an ionic liquid is paramount, dictating its operational temperature range and stability in applications like high-temperature synthesis or as an electrolyte.[10][11]
-
Melting Point (Tₘ): [B4MPy]Cl has a relatively high melting point for an ionic liquid, with a reported range of 155-162 °C .[1] This indicates strong intermolecular forces and significant crystal lattice energy. This property is typically determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.[12]
-
Thermal Stability: Ionic liquids are known for their excellent thermal stability.[1] The decomposition temperature is a critical parameter, especially for high-temperature applications. This is determined by Thermogravimetric Analysis (TGA), which monitors the mass of a sample as it is heated.[13][14] The onset temperature of decomposition for pyridinium ILs is heavily influenced by the nature of the anion.[15]
Transport Properties (Density and Viscosity)
While specific data for the chloride salt are scarce, the principles of measurement are universal for ionic liquids. Density and viscosity are critical for applications involving fluid dynamics, such as in electrolytes or as solvents for chemical processes.[16]
-
Density: Typically measured with a vibration-tube densimeter, density is a fundamental property needed for calculating molar concentrations and understanding molecular packing. For similar ionic liquids, density shows a near-linear decrease with increasing temperature.[17]
-
Viscosity: Measured with a rotational viscometer, viscosity reflects the internal resistance to flow. The viscosity of ionic liquids is highly dependent on temperature and the structure of the ions, particularly the length of the alkyl chain and the nature of the anion.[18]
Electrochemical Properties
The ionic nature of [B4MPy]Cl makes it a candidate for electrochemical applications, such as an electrolyte in batteries or supercapacitors.[1][2]
-
Ionic Conductivity: As a salt, it conducts electricity in the molten state or when dissolved in a suitable solvent. Conductivity is a measure of the mobility of the [B4MPy]⁺ and Cl⁻ ions under an electric field.
Experimental Methodologies
To ensure scientific rigor, the characterization of [B4MPy]Cl must follow validated protocols. The following outlines the standard workflow and specific methodologies.
Caption: A logical workflow for the synthesis and characterization of [B4MPy]Cl.
Protocol 4.1: Synthesis of this compound
-
Rationale: This protocol is based on the standard quaternization of pyridines, optimized for safety and yield.[8]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (1.0 eq) and 1-chlorobutane (1.0-1.1 eq) in a suitable solvent like ethyl acetate or acetonitrile.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress can be monitored by TLC or ¹H NMR of aliquots.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate or crystallize. If not, reduce the solvent volume under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent (e.g., diethyl ether or ethyl acetate) several times to remove unreacted starting materials. The rationale here is that the ionic product is insoluble in these solvents while the neutral reactants are soluble.
-
Drying: Dry the purified white solid under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove residual solvent and moisture. Water content should be verified by Karl Fischer titration.[21]
Protocol 4.2: Thermal Analysis by DSC and TGA
-
Rationale: DSC is used to determine phase transitions (melting, glass transition), while TGA measures thermal stability.[10][12][14]
-
Sample Preparation: Accurately weigh 3-5 mg of the dried [B4MPy]Cl into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Place the sealed pan in the DSC cell.
-
Perform a heat-cool-heat cycle. For example: heat from 25 °C to 180 °C, cool to -50 °C, and reheat to 180 °C.
-
Use a heating/cooling rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
The melting point (Tₘ) is determined from the peak of the endotherm on the second heating scan.
-
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Tₔ) is often reported as the onset temperature of mass loss.
-
Protocol 4.3: Electrochemical Window (ESW) by Cyclic Voltammetry (CV)
-
Rationale: CV is a potentiodynamic technique used to probe the electrochemical stability of an electrolyte.[20]
-
Electrolyte Preparation: Prepare a solution of [B4MPy]Cl in a suitable, dry solvent (e.g., acetonitrile) or use the neat, molten salt if its melting point and viscosity allow.
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox under an inert atmosphere. Use a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag⁺) or other suitable reference electrode.
-
Measurement:
-
Polish the working electrode to a mirror finish before the experiment.
-
Scan the potential from the open-circuit potential first in the anodic direction until the oxidation current is observed, and then in the cathodic direction until the reduction current is observed.
-
The ESW is the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.
-
Safety and Handling
As with any laboratory chemical, proper handling of [B4MPy]Cl is essential. The available safety data indicates it poses specific hazards.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Storage | Store under an inert atmosphere at room temperature. | [4][6] |
Handling Recommendations: Always use appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] Operations should be carried out in a well-ventilated area or a chemical fume hood.[6]
Conclusion
This compound is a solid pyridinium ionic liquid with a high melting point and good thermal stability. Its properties make it a subject of interest for applications requiring a stable, polar, and ionic medium. The methodologies detailed in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. A thorough understanding of its physicochemical properties, from thermal behavior to electrochemical stability, is the critical first step for any researcher aiming to unlock its potential in novel applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. iolitec.de [iolitec.de]
- 4. This compound | 112400-86-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE CAS#: 112400-86-9 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajer.org [ajer.org]
- 16. novapublishers.com [novapublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
1-Butyl-4-methylpyridinium chloride CAS number 112400-86-9
An In-depth Technical Guide to 1-Butyl-4-methylpyridinium chloride (CAS: 112400-86-9)
Introduction: Beyond the CAS Number
This compound, [B4MPY]Cl, is a pyridinium-based ionic liquid (IL) that has garnered significant interest for its unique physicochemical properties. Unlike traditional volatile organic solvents, [B4MPY]Cl exhibits low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[1] These characteristics position it as a versatile tool in various scientific domains, from organic synthesis and electrochemistry to materials science and even applications with biological relevance.[1][2][3]
This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a narrative grounded in practical expertise, explaining not just what to do but why specific choices are made in its synthesis and application. We will explore the causality behind its function, ensuring that the protocols described are robust and self-validating.
Core Physicochemical Properties
The utility of [B4MPY]Cl is fundamentally derived from its physical and chemical characteristics. A summary of these properties, compiled from authoritative sources, is presented below for rapid reference. The variance in melting point highlights the importance of purity, as even minor impurities can influence the crystalline structure and thermal behavior of ionic liquids.
| Property | Value | Source(s) |
| CAS Number | 112400-86-9 | [1][4][5] |
| Molecular Formula | C₁₀H₁₆ClN | [1][4][5] |
| Molecular Weight | 185.69 g/mol | [1][5][6] |
| Appearance | White to light yellow solid; powder or crystals | [1][6] |
| Melting Point | 155-162 °C | [1][6][7][8] |
| Purity | ≥97% to ≥99% (technique-dependent, e.g., HPLC) | [1][4][6] |
| Solubility | Soluble in water | [7] |
| Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride, 4MBPCl | [4][5][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of [B4MPY]Cl is typically achieved via a quaternization reaction, a cornerstone of amine chemistry. The protocol described here is a robust, field-proven method adapted from established procedures, designed for high purity and yield.[9][10] The self-validating nature of this protocol lies in the clear phase separation of the product and the subsequent purification steps that ensure removal of unreacted starting materials.
Experimental Protocol: Synthesis of [B4MPY]Cl
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (4-picoline) in ethyl acetate. A 1:1 molar ratio of the pyridine to the alkylating agent is standard.
-
Expert Insight: Ethyl acetate is a judicious choice of solvent. It effectively dissolves the starting materials but not the resulting ionic liquid product, which is significantly more polar. This differential solubility is the key to a simplified workup, as the product will precipitate or form a separate liquid phase upon formation.[9]
-
-
Alkylation Reaction: To the stirred solution, slowly add an equimolar amount of 1-chlorobutane.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C and maintain stirring for an extended period, typically 24-72 hours, to drive the reaction to completion.[9] The progress can be monitored by observing the formation of a second, denser layer or a crystalline precipitate, which is the crude [B4MPY]Cl product.
-
Product Isolation: After cooling the mixture to room temperature, the product phase (liquid or solid) is separated from the ethyl acetate supernatant. A separatory funnel is ideal if the product is a liquid; decantation or filtration can be used for a solid.
-
Expert Insight: This phase separation is the primary purification step. The ethyl acetate layer will contain unreacted 4-methylpyridine, 1-chlorobutane, and non-polar impurities.
-
-
Purification and Validation:
-
Wash the isolated product layer three times with fresh ethyl acetate to thoroughly remove residual starting materials.[9]
-
Dry the washed product under high vacuum to remove any remaining volatile solvent. The resulting product may be a viscous liquid or a solid.[9]
-
For obtaining a high-purity crystalline solid, recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate) may be performed.
-
Final purity should be confirmed using analytical techniques such as ¹H NMR spectroscopy to verify the chemical structure and HPLC to quantify purity.[11]
-
Synthesis Workflow Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. This compound | 112400-86-9 | FB60727 [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound, ≥97% 112400-86-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. chembk.com [chembk.com]
- 8. This compound, >98% | IoLiTec [iolitec.de]
- 9. tandfonline.com [tandfonline.com]
- 10. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
molecular structure of 1-Butyl-4-methylpyridinium chloride
An In-depth Technical Guide to the Molecular Structure of 1-Butyl-4-methylpyridinium Chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, an ionic liquid of significant interest to researchers, scientists, and professionals in drug development. The document delves into its molecular architecture, methods of structural elucidation, and the direct implications of its structure on its properties and applications.
Introduction: Beyond a Simple Salt
This compound, also known as 1-butyl-4-picolinium chloride, is a quaternary ammonium salt with the chemical formula C₁₀H₁₆ClN.[1][2] It belongs to the class of compounds known as ionic liquids (ILs), which are salts with melting points below 100°C.[3] Unlike traditional volatile organic solvents, its negligible vapor pressure, high thermal stability, and tunable properties make it a "green" and versatile alternative in various chemical processes.[4] For professionals in pharmaceutical and materials science, understanding the precise molecular structure of this compound is paramount, as it dictates its efficacy as a solvent, catalyst, electrolyte, and its potential in advanced applications like drug delivery systems.[4][5][6]
Molecular Architecture and Physicochemical Profile
The compound consists of a 1-butyl-4-methylpyridinium cation and a chloride anion. The cation features a pyridine ring where the nitrogen atom is quaternized by a butyl group. A methyl group is substituted at the 4-position of the aromatic ring.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 112400-86-9 | [1][2] |
| Molecular Formula | C₁₀H₁₆ClN | [1][2][7] |
| Molecular Weight | 185.69 g/mol | [1][2] |
| Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [6][8] |
| Melting Point | 158-160 °C | [8] |
| Solubility | Soluble in water | [8] |
| SMILES | CCCC[N+]1=CC=C(C=C1)C.[Cl-] | [9][10] |
| InChI Key | YTSDTJNDMGOTFN-UHFFFAOYSA-M | [2] |
The structure combines a charged, aromatic pyridinium head with flexible, nonpolar alkyl chains (butyl and methyl groups). This amphiphilic nature is fundamental to its ability to dissolve a wide range of organic and inorganic substances, a critical feature for its use as a reaction solvent in pharmaceutical synthesis.[4]
Synthesis: The Quaternization Pathway
The most common and direct method for synthesizing this compound is through the Menshutkin reaction, a classic Sₙ2 nucleophilic substitution. This involves the reaction of 4-methylpyridine (also known as γ-picoline) with an n-butyl halide, typically 1-chlorobutane or 1-bromobutane.[3]
The nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the butyl halide, leading to the formation of the quaternary pyridinium salt.
Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol utilizes a direct quaternization reaction. Using ethyl acetate as a solvent is advantageous as the starting materials are soluble, while the resulting ionic liquid product is often immiscible, allowing for straightforward separation.[3]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpyridine (1.0 eq) and 1-chlorobutane (1.0-1.1 eq).
-
Solvent Addition: Add ethyl acetate as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6-24 hours), monitoring the reaction progress by TLC or NMR.[11]
-
Product Isolation: Upon cooling, the ionic liquid product will often separate as a denser layer or crystallize out of the solution.[3]
-
Purification: Decant the ethyl acetate solvent. Wash the product layer or crystals multiple times with fresh ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under high vacuum to remove residual solvent, yielding the final white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Definitive Structural Elucidation
Confirming the requires a multi-technique analytical approach. Each method provides complementary information, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for elucidating the structure of organic molecules in solution.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For the 1-butyl-4-methylpyridinium cation, one would expect distinct signals for the aromatic protons on the pyridinium ring, as well as signals for the methyl and butyl chain protons, with characteristic chemical shifts and splitting patterns (e.g., a triplet for the terminal methyl of the butyl group).
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Signals for the aromatic carbons of the pyridinium ring, the aliphatic carbons of the butyl chain, and the methyl group carbon would be observed.
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ionic components.
-
Rationale: Electrospray Ionization (ESI) is the ideal technique for ionic liquids as it gently transfers the pre-existing ions from the solution phase to the gas phase for analysis.
-
Expected Result: In positive-ion mode ESI-MS, the analysis will show a prominent peak corresponding to the 1-butyl-4-methylpyridinium cation [C₁₀H₁₆N]⁺. The expected monoisotopic mass of this cation is approximately 150.128 Da.[9] The chloride anion is not typically observed in positive-ion mode.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most definitive, high-resolution 3D structural information in the solid state.
-
Insights Gained: This technique determines the precise spatial arrangement of atoms, providing exact bond lengths, bond angles, and information about how the cations and anions pack together in the crystal lattice.[3] This crystal packing information, including hydrogen bonding and van der Waals interactions, is crucial for understanding macroscopic properties like melting point.[3]
Analytical Workflow for Structural Confirmation
Caption: A multi-technique workflow for structural confirmation.
Applications in Research and Drug Development
The specific directly enables its diverse applications.
-
"Green" Solvent in Pharmaceutical Synthesis: Its ability to dissolve a wide range of reactants and its thermal stability make it an excellent medium for organic reactions, often leading to improved reaction rates and yields.[4][5]
-
Electrolytes for Energy Storage: The ionic nature of the compound allows it to function as an effective electrolyte in batteries and supercapacitors.[4][5]
-
Extraction Processes: It can be used in liquid-liquid extraction, for example, in separating valuable compounds or removing impurities.[5]
-
Biocompatible Materials and Drug Delivery: Its properties are being explored for developing materials suitable for medical applications, potentially in drug delivery systems where controlled release and biocompatibility are essential.[5]
-
Phase Transfer Catalysis: The compound can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is a common challenge in the synthesis of complex pharmaceutical molecules.[4]
Safety and Handling
As a chemical reagent, proper handling of this compound is essential.
Key Safety Information:
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[12] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][12]
-
Storage: Store in a tightly sealed container in a dry, cool place under an inert atmosphere.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]
Conclusion
This compound is more than a simple chemical; its molecular structure is a carefully tuned architecture that yields a unique and highly useful set of properties. The combination of a pyridinium core with specific alkyl substituents creates a versatile ionic liquid with significant applications, from enhancing chemical synthesis to enabling new energy storage technologies. For the research and drug development professional, a thorough understanding of this structure, confirmed through rigorous analytical techniques, is the key to unlocking its full potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C10H16ClN | CID 11074101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. PubChemLite - this compound (C10H16N) [pubchemlite.lcsb.uni.lu]
- 10. This compound|lookchem [lookchem.com]
- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. iolitec.de [iolitec.de]
- 14. This compound | 112400-86-9 [sigmaaldrich.com]
thermal stability and decomposition of 1-Butyl-4-methylpyridinium chloride
An In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-4-methylpyridinium Chloride
Abstract
This compound ([B4MPy]Cl) is a pyridinium-based ionic liquid (IL) with a growing profile in diverse applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and as a corrosion inhibitor.[1][2] Its efficacy and safety in these roles, particularly under thermal stress, are directly governed by its thermal stability and decomposition behavior. This guide provides a comprehensive technical overview of the thermal properties of [B4MPy]Cl. We will delve into its physicochemical characteristics, present standardized protocols for thermal analysis, explore the primary decomposition mechanisms, and discuss critical factors that influence its stability. The insights herein are designed to equip researchers with the foundational knowledge required for the effective and safe implementation of this versatile ionic liquid.
Physicochemical Properties of this compound
A fundamental understanding of the physical and chemical properties of [B4MPy]Cl is essential before assessing its thermal behavior. These properties dictate its handling, storage, and suitability for various applications.
Table 1: Key Physicochemical Properties of [B4MPy]Cl
| Property | Value | Source(s) |
| CAS Number | 112400-86-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆ClN | [1][5][6] |
| Molecular Weight | 185.69 g/mol | [1][3][5] |
| Appearance | White to light yellow or light brown solid/powder | [1][6] |
| Melting Point (Tₘ) | 155 - 162 °C | [1][3] |
| Water Solubility | Soluble | [3][6] |
| Storage Conditions | Inert atmosphere, Room Temperature, Protect from Light | [1][3][6] |
Thermal Stability Analysis: TGA and DSC
The thermal stability of an ionic liquid is not a single point but a profile of its behavior over a temperature range. The two primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify phase transitions such as melting (fusion), crystallization, and glass transitions.[7]
For [B4MPy]Cl, the chloride anion plays a decisive role. Halide anions are known to be more strongly coordinating and nucleophilic compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻).[8] This generally leads to lower thermal stability for halide-based ILs.[8][9] While dynamic TGA scans provide a rapid assessment of the onset decomposition temperature (Tₒₙₛₑₜ), it is crucial to recognize that slow degradation can occur at significantly lower temperatures during prolonged isothermal heating.[10][11]
Experimental Protocols for Thermal Characterization
To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies describe the standard operating procedures for TGA and DSC analysis of ionic liquids like [B4MPy]Cl.
General Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis involves sample preparation followed by parallel or sequential analysis using TGA and DSC to obtain a complete picture of both mass loss and phase transitions.
Caption: General workflow for the thermal analysis of ionic liquids.
Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the thermal degradation profile.
-
Instrumentation: A calibrated thermogravimetric analyzer.[12]
-
Sample Preparation: Place 5-10 mg of the pre-dried [B4MPy]Cl sample into an inert crucible (e.g., alumina or platinum).[12]
-
Atmosphere: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]
-
Heating Program: Heat the sample from ambient temperature (~25 °C) to a temperature sufficient for complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.[12]
-
Data Analysis: Determine the onset decomposition temperature (Tₒₙₛₑₜ) from the intersection of the baseline tangent and the tangent of the decomposition step on the mass vs. temperature curve. The peak of the derivative curve (DTG) indicates the temperature of the maximum decomposition rate (Tₚₑₐₖ).
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and other phase transition temperatures.
-
Instrumentation: A calibrated differential scanning calorimeter.[7]
-
Sample Preparation: Hermetically seal 5-10 mg of the pre-dried [B4MPy]Cl sample in an aluminum pan. Use an empty, sealed aluminum pan as a reference.[7][14]
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge gas flow rate of ~50 mL/min.
-
Heating/Cooling Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample to a temperature above its expected melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating cycle under the same conditions to ensure a consistent thermal history.
-
-
Data Analysis: The melting point (Tₘ) is determined from the peak maximum of the endothermic event during the second heating cycle.[14]
Proposed Decomposition Mechanisms
The thermal decomposition of N-alkylpyridinium halides is primarily believed to occur via nucleophilic attack by the halide anion on the alkyl groups attached to the nitrogen atom. The two most probable pathways are the reverse Menshutkin reaction and an elimination reaction.
Reverse Menshutkin Reaction (Sₙ2 Dealkylation)
This is widely considered the main thermal decomposition mechanism for quaternary ammonium salts.[8] The chloride anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the alkyl groups bonded to the pyridinium nitrogen.
-
Pathway A (Attack on Butyl Group): The chloride anion attacks the α-carbon of the n-butyl group, leading to the formation of 4-methylpyridine and 1-chlorobutane.
-
Pathway B (Attack on Methyl Group): The chloride anion attacks the methyl group of the 4-methyl substituent on the pyridine ring. This is considered less likely as it would disrupt the aromaticity and is sterically less favored. A more plausible, though still secondary, attack could be on the methyl group if it were directly on the nitrogen, but here it is on the ring.
-
Pathway C (Attack on Pyridinium Methyl Group): In the case of a related compound like 1-butyl-3-methylpyridinium, attack on the methyl group attached to the ring is possible. For [B4MPy]Cl, the primary dealkylation involves the butyl chain.
Studies on similar imidazolium chlorides have identified the corresponding chloroalkanes and neutral imidazole species as major volatile products, supporting this Sₙ2 mechanism.[11][15]
Elimination Reaction (E2-type)
In this pathway, the chloride anion functions as a base, abstracting a proton from the β-carbon of the n-butyl group. This concerted reaction results in the formation of 4-methylpyridine, but-1-ene, and hydrogen chloride. This mechanism is often proposed for pyrrolidinium-based ILs but remains a plausible secondary pathway for pyridinium salts.[12]
Caption: Proposed thermal decomposition pathways for [B4MPy]Cl.
Factors Influencing Thermal Stability
The measured decomposition temperature is not an immutable property and can be significantly affected by several factors.
-
Anion Nucleophilicity: As discussed, the high nucleophilicity of the chloride anion is the primary determinant of [B4MPy]Cl's thermal stability, making it less stable than analogues with anions like [BF₄]⁻ or [NTf₂]⁻.[8]
-
Purity: The presence of impurities can drastically lower thermal stability.
-
Halide Impurities: For ILs synthesized via metathesis, residual halide impurities are a known cause of reduced thermal stability.[16][17] While [B4MPy]Cl is a halide salt itself, this principle underscores the importance of removing synthetic byproducts.
-
Water: Ionic liquids are often hygroscopic. Absorbed water can affect viscosity and may participate in hydrolysis reactions at elevated temperatures.[9][18] Thorough drying of the IL prior to high-temperature use or analysis is critical.
-
-
Experimental Conditions:
-
Heating Rate: Higher heating rates in TGA typically result in higher apparent decomposition temperatures because the sample has less time to decompose at any given temperature.[19]
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, often at lower temperatures than pyrolytic decomposition under an inert atmosphere.[19]
-
Conclusion and Best Practices
This compound is a moderately stable ionic liquid whose thermal behavior is dominated by the nucleophilic character of its chloride anion. Its decomposition likely proceeds via a reverse Menshutkin reaction, yielding neutral, volatile products. For professionals utilizing this IL, the following best practices are recommended:
-
Define Operational Limits: Do not assume the short-term Tₒₙₛₑₜ is the maximum long-term operating temperature. Conduct isothermal TGA studies at desired process temperatures to assess long-term stability.
-
Ensure Purity: Use high-purity grade [B4MPy]Cl (≥99%) to avoid premature degradation caused by impurities.[1]
-
Control Atmosphere: For high-temperature applications, use an inert atmosphere (e.g., N₂, Ar) to prevent oxidative decomposition.
-
Proper Storage: Store the compound in a tightly sealed container under an inert atmosphere, protected from moisture and light, to maintain its integrity.[1][6]
By adhering to these principles, researchers can confidently leverage the beneficial properties of [B4MPy]Cl while mitigating the risks associated with thermal degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. solvomet.eu [solvomet.eu]
- 17. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safe Handling of 1-Butyl-4-methylpyridinium chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-Butyl-4-methylpyridinium chloride. As a versatile ionic liquid used in applications ranging from an electrolyte in energy storage to a solvent in chemical synthesis, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, empowering researchers to make informed safety decisions.
Section 1: Chemical and Physical Profile
This compound, a quaternary ammonium salt, exists as a solid at room temperature.[2] Its key identifiers and properties are summarized below. Acknowledging these physical characteristics is the first step in a robust risk assessment. For instance, its solid form necessitates protocols to control airborne dust.[3]
| Property | Data | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride, 4MBPCl | [4][5] |
| CAS Number | 112400-86-9 | [2][4] |
| Molecular Formula | C10H16ClN | [4][6] |
| Molecular Weight | 185.7 g/mol | |
| Appearance | White to light yellow or light orange solid, powder, or crystal | [1][2][4] |
| Melting Point | 158-160 °C | [4] |
| Solubility | Soluble in water | [4] |
| Stability | Stable under normal laboratory conditions | [2][7] |
| Storage Temperature | Room temperature, under an inert atmosphere | [4] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2] The primary hazards are associated with direct contact and inhalation of its dust or aerosols.[2][6] It is crucial to recognize that the toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling.[2][8]
| GHS Classification | Hazard Code | Description | Source(s) |
| Signal Word | Warning | [2][6] | |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [2][9] |
These classifications imply that exposure can lead to reversible inflammatory damage to the skin, eyes, and respiratory tract. The causality is direct chemical irritation from the compound interacting with epithelial tissues.
Section 3: Core Principles of Safe Handling
A multi-layered approach, starting with the most effective controls, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory environment.
-
Ventilation: All handling of this compound solid should occur in a well-ventilated area.[3][6] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood or a local exhaust ventilation system is mandatory.[7][8]
-
Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the handling area.[7]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting personnel from direct exposure. The choice of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Use NIOSH (US) or EN 166 (EU) approved, tightly fitting safety goggles with side shields to protect against dust particles and splashes.[2][3][6]
-
Skin Protection:
-
Gloves: Handle the chemical with impervious gloves that have been inspected for integrity prior to use.[2][6] Adhere to the glove manufacturer's specifications for chemical resistance and breakthrough time. Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[2]
-
Lab Coat/Clothing: A standard lab coat is sufficient for low-quantity work. For larger quantities or tasks with a higher risk of spillage, impervious clothing or an apron is recommended.[2][6]
-
-
Respiratory Protection:
-
Standard Use: If engineering controls (i.e., a fume hood) are used properly, respiratory protection is typically not required.
-
Emergency or High-Exposure Scenarios: In situations where dust generation is unavoidable and ventilation is inadequate, a respirator is necessary. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator can be used.[2] For higher-level protection or spill cleanup, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[2] All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[3]
-
Section 4: Standard Operating Protocols
Adherence to established protocols is key to ensuring consistent and safe laboratory operations.
General Handling and Storage Protocol
-
Preparation: Cordon off the work area. Ensure a chemical fume hood is certified and functioning correctly. Confirm the location of the nearest eyewash station and safety shower.
-
PPE Donning: Put on all required PPE, including safety goggles, a lab coat, and appropriate gloves.
-
Handling: Conduct all manipulations of the solid compound within the fume hood to minimize dust generation and inhalation.[3][8] Use non-sparking tools for transfers.[6]
-
Storage: Keep the container tightly closed when not in use.[3][6][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][8] The compound should be stored under an inert atmosphere to protect it from moisture.[4][7]
-
Cleanup: Decontaminate the work surface upon completion of the task. Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
Diagram: Risk Assessment & Handling Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. iolitec.de [iolitec.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide on the Toxicity and Environmental Impact of 1-Butyl-4-methylpyridinium Chloride
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
The burgeoning field of ionic liquids (ILs) presents a paradigm shift in solvent chemistry, offering tunable physicochemical properties that promise greener and more efficient chemical processes. Among these, 1-Butyl-4-methylpyridinium chloride, a representative of the pyridinium-based ILs, has garnered significant interest for its potential applications in organic synthesis, electrochemistry, and as a phase transfer catalyst. However, a comprehensive understanding of its toxicological profile and environmental fate is paramount to ensure its responsible development and application. This technical guide synthesizes the current scientific knowledge on the toxicity and environmental impact of this compound, providing a critical resource for researchers and professionals navigating the complexities of this promising yet challenging class of compounds.
Physicochemical Properties and Molecular Structure
This compound ([B4MPy]Cl) is a quaternary ammonium salt with the chemical formula C₁₀H₁₆ClN.[1][2] Its molecular structure consists of a pyridinium cation, where the nitrogen atom is substituted with a butyl group and a methyl group is attached at the 4-position of the pyridine ring. The chloride anion balances the positive charge of the cation.
| Property | Value | Reference |
| CAS Number | 112400-86-9 | [2] |
| Molecular Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.69 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in water | [3] |
The solubility in water is a critical factor influencing its environmental mobility and bioavailability.[4]
Figure 1: Molecular Structure of this compound.
Toxicological Profile
The toxicity of ionic liquids is a complex issue, influenced by the nature of both the cation and the anion, as well as the length of the alkyl chain on the cation. For pyridinium-based ILs, a general trend of increasing toxicity with increasing alkyl chain length has been observed.[5]
Human Health Hazard Assessment
According to Safety Data Sheets (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard precautionary measures, such as wearing protective gloves, eye protection, and ensuring adequate ventilation, are recommended when handling this compound.[3]
Ecotoxicological Effects
The potential for environmental harm is a significant consideration for any chemical intended for large-scale use. Ecotoxicity studies on this compound and structurally similar compounds provide insights into its potential impact on aquatic ecosystems.
2.2.1. Aquatic Toxicity
-
Algae: A study on the toxicity of various ionic liquids towards the green algae Chlorella vulgaris and Oocystis submarina included this compound. The results indicated that its EC50 values (the concentration causing a 50% effect on the population) were intermediate between those of 1-ethyl-3-methylimidazolium chloride (EMIM Cl) and 1-butyl-3-methylimidazolium chloride (BMIM Cl).[6] While the precise EC50 values for [B4MPy]Cl were not explicitly stated, the study highlights its potential to inhibit algal growth. For a structurally similar compound, 1-butyl-3-methylpyridinium dicyanamide, high toxicity was observed for the aquatic plant Lemna minor.[4]
-
Fish: Similar to the data for Daphnia magna, specific LC50 values for this compound in fish are not prominently reported. General trends for ionic liquids suggest that pyridinium-based ILs are among the more toxic classes.[5]
Table 1: Summary of Ecotoxicity Data (Qualitative)
| Organism | Endpoint | Result | Reference |
| Green Algae (Chlorella vulgaris, Oocystis submarina) | Growth Inhibition (EC50) | Moderate toxicity, between that of EMIM Cl and BMIM Cl. | [6] |
| Aquatic Plant (Lemna minor) | High Toxicity (for a similar pyridinium IL) | High toxicity observed for 1-butyl-3-methylpyridinium dicyanamide. | [4] |
| Aquatic Invertebrate (Daphnia magna) | Immobilisation (LC50) | Data not available; toxicity expected based on structure. | |
| Fish | Acute Toxicity (LC50) | Data not available; toxicity expected based on structure. |
Environmental Fate and Impact
The environmental fate of a chemical, including its persistence, mobility, and potential for bioaccumulation, determines its long-term environmental impact.
Biodegradability
The biodegradability of this compound is a critical factor in its environmental risk assessment. Studies on structurally similar pyridinium-based ionic liquids provide important insights.
One study investigating the biodegradability of 1-butyl-3-methylpyridinium bromide using the OECD 301D (Closed Bottle Test) concluded that it was not readily biodegradable .[1] Another study on 1-butyl-3-methylpyridinium dicyanamide also found it to be not biodegradable.[4] However, a different study on 1-butyl-3-methylpyridinium bromide found that while it could be fully mineralized , it did not meet the criteria to be classified as "readily biodegradable".[7] This distinction is crucial:
-
Readily biodegradable: A substance that undergoes rapid and ultimate biodegradation under aerobic conditions, passing a stringent screening test (e.g., >60% biodegradation within a 10-day window in a 28-day test).
-
Inherently biodegradable: A substance that shows evidence of biodegradation in any test of biodegradability.
-
Fully mineralized: The complete conversion of an organic substance to inorganic end-products such as carbon dioxide, water, and mineral salts.
The consensus from the available literature suggests that while this compound may eventually be broken down by microorganisms, this process is likely to be slow, and it would not be classified as readily biodegradable. This implies a potential for persistence in the environment.
Environmental Persistence and Mobility
The persistence of a chemical in the environment is its ability to resist degradation. The limited biodegradability of this compound suggests a degree of environmental persistence.[4]
Its mobility in soil, which is its tendency to move through the soil profile and potentially contaminate groundwater, is governed by its adsorption to soil particles. The soil adsorption coefficient (Koc) is a key parameter for assessing this. While specific Koc values for this compound are not available in the reviewed literature, its high water solubility suggests a potential for high mobility in soil.[3][8] Ionic liquids, being salts, can interact with soil components through various mechanisms, including ion exchange, which can influence their mobility.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Aquatic Toxicity Testing
Figure 2: Generalized workflow for aquatic toxicity testing.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the effect of a substance on the growth of freshwater microalgae.[9]
-
Test Organism: Typically Pseudokirchneriella subcapitata or other recommended species.
-
Procedure: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination.
-
Endpoint: The inhibition of growth is measured by assessing the algal biomass (e.g., cell counts, fluorescence) and is used to calculate the EC50.
-
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to daphnids.[10]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.
-
Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours, and the EC50 is calculated.
-
-
OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[11]
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.
-
Biodegradability Testing
Figure 3: Workflow for the OECD 301D Closed Bottle Test.
-
OECD 301D: Ready Biodegradability - Closed Bottle Test: This is a screening test for ready biodegradability in an aerobic aqueous medium.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a completely filled, closed bottle in the dark at a constant temperature.
-
Procedure: The degradation is followed by the analysis of dissolved oxygen over a 28-day period.
-
Endpoint: The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD). A result of ≥ 60% ThOD within a 10-day window of the 28-day period indicates ready biodegradability.
-
Soil Adsorption/Desorption Testing
-
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline is used to determine the adsorption and desorption potential of a chemical in soil.[10]
-
Principle: The test substance is added to a soil-water suspension, and the distribution of the substance between the soil and aqueous phase is measured after reaching equilibrium.
-
Procedure: A series of vessels containing a known mass of soil and a solution of the test substance at various concentrations are agitated for a defined period. The phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined.
-
Endpoint: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are crucial for predicting the mobility of the substance in soil.
-
Conclusion and Future Perspectives
This compound presents a complex toxicological and environmental profile. While its utility as an ionic liquid is promising, its potential for skin, eye, and respiratory irritation necessitates careful handling. The available ecotoxicity data, though limited for this specific compound, suggests a moderate to high level of toxicity to aquatic organisms, a characteristic often observed in pyridinium-based ionic liquids with alkyl chains of this length.
Furthermore, the evidence points towards limited biodegradability, suggesting that this compound is likely to be persistent in the environment. Its high water solubility, coupled with potentially low soil adsorption, raises concerns about its mobility and the potential for groundwater contamination.
To enable a more comprehensive risk assessment and to support the "benign-by-design" principle for future ionic liquids, further research is critically needed in the following areas:
-
Quantitative Ecotoxicity Data: Generation of robust LC50 and EC50 data for this compound on a range of standard aquatic test organisms (Daphnia magna, fish, and various algal species) is essential.
-
Chronic Toxicity Studies: Assessment of the long-term effects of low-level exposure on aquatic life is necessary to understand the full ecological impact.
-
Soil Mobility Studies: Determination of the soil adsorption coefficient (Koc) across a variety of soil types will provide a clearer picture of its environmental mobility.
-
Biodegradation Pathway Elucidation: Identifying the metabolites formed during its slow degradation is crucial, as these may have their own toxicological properties.
-
Development of QSAR Models: Further refinement of Quantitative Structure-Activity Relationship (QSAR) models for pyridinium-based ionic liquids will aid in predicting the toxicity of new, related compounds and guide the design of more environmentally benign alternatives.
By addressing these knowledge gaps, the scientific community can ensure that the development and application of this compound and other promising ionic liquids proceed in a manner that is both technologically innovative and environmentally responsible.
References
- 1. umweltbundesamt.de [umweltbundesamt.de]
- 2. When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. npic.orst.edu [npic.orst.edu]
Methodological & Application
Application Note: 1-Butyl-4-methylpyridinium Chloride as a High-Performance Electrolyte for Electrochemical Double-Layer Capacitors
Abstract
This document provides a comprehensive guide for researchers and electrochemical scientists on the application of 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl) as an electrolyte in electrochemical double-layer capacitors (EDLCs), commonly known as supercapacitors. This guide details the synthesis and purification of [B4MPy]Cl, its critical physicochemical properties, and step-by-step protocols for electrode preparation, symmetric coin cell assembly, and electrochemical characterization. By elucidating the causal relationships behind experimental procedures, this note serves as a practical resource for leveraging the unique properties of pyridinium-based ionic liquids to advance energy storage technologies.
Introduction: The Role of Ionic Liquids in Advanced Energy Storage
Electrochemical double-layer capacitors have emerged as a important technology for high-power energy storage, bridging the gap between traditional dielectric capacitors and batteries. The performance of an EDLC is intrinsically linked to the properties of its electrolyte.[1] While aqueous and organic electrolytes have been widely used, they present limitations in terms of electrochemical stability and safety.
Ionic liquids (ILs), salts that are liquid below 100 °C, offer a compelling alternative due to their negligible vapor pressure, wide liquidus range, high thermal stability, and wide electrochemical windows.[2] The 1-Butyl-4-methylpyridinium ([B4MPy]⁺) cation, in particular, is of interest due to its electrochemical stability.[3] When paired with the chloride anion (Cl⁻), it forms an ionic liquid that can be employed as an electrolyte in supercapacitors.[1][2] This application note will focus on the practical aspects of utilizing [B4MPy]Cl in combination with activated carbon electrodes, a common material choice for EDLCs due to its high surface area and cost-effectiveness.[4][5]
Physicochemical Properties of this compound
The performance of an ionic liquid as an electrolyte is dictated by its physical and chemical properties. While comprehensive data for this compound is somewhat limited in the literature, the table below summarizes its known properties. For key electrochemical parameters such as ionic conductivity and viscosity, which are highly dependent on the anion, data for the more extensively studied 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]) is provided for comparison. This highlights the significant influence of the anion on electrolyte performance.
| Property | This compound ([B4MPy]Cl) | 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]) |
| CAS Number | 112400-86-9[6][7] | 403313-90-8 |
| Molecular Formula | C₁₀H₁₆ClN[6] | C₁₀H₁₆BF₄N |
| Molecular Weight | 185.69 g/mol [6] | 221.04 g/mol |
| Appearance | White to light yellow solid/crystals[2] | - |
| Melting Point | 158-162 °C[8][9][10] | - |
| Density | 1.118 g/cm³[10] | - |
| Ionic Conductivity | Data not readily available | ~1.5 mS/cm (in acetonitrile, 3:1 IL:AN by weight) |
| Viscosity | Data not readily available | High, often reduced with a co-solvent like acetonitrile[11] |
| Electrochemical Window | Expected to be limited by Cl⁻ oxidation | Up to 2.2 V in a symmetric supercapacitor with graphene electrodes[11][12] |
Synthesis and Purification of [B4MPy]Cl
A reliable synthesis and purification protocol is crucial for obtaining high-purity [B4MPy]Cl suitable for electrochemical applications, as impurities can significantly impact performance.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of 1-alkyl pyridinium chlorides.
Materials:
-
4-methylpyridine (4-picoline)
-
1-chlorobutane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylpyridine in ethyl acetate.
-
Slowly add a stoichiometric equivalent of 1-chlorobutane to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain stirring for 24-48 hours.[13]
-
During the reaction, the [B4MPy]Cl product will form as a separate, denser liquid phase.
-
After the reaction is complete, cool the mixture to room temperature and separate the product layer.
-
Wash the product layer three times with fresh ethyl acetate to remove any unreacted starting materials.[13]
-
Dry the product under high vacuum to remove residual solvent. The final product should be a white to off-white solid.
Purification for Electrochemical Use
For electrochemical applications, it is imperative to minimize water and other impurities.
Procedure:
-
Dry the synthesized [B4MPy]Cl under high vacuum (<1 mbar) at 80-100 °C for at least 24 hours.
-
The water content should be verified using Karl Fischer titration and should ideally be below 20 ppm.
-
Store the purified ionic liquid in an inert atmosphere, such as an argon-filled glovebox, to prevent water absorption.
Experimental Protocols for Supercapacitor Fabrication and Testing
This section provides detailed, step-by-step protocols for the fabrication of activated carbon electrodes, the assembly of a symmetric coin cell supercapacitor, and its subsequent electrochemical characterization.
Activated Carbon Electrode Preparation
Materials:
-
Activated Carbon (AC)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
Protocol:
-
Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 85:10:5 in a small amount of NMP.
-
Stir the mixture overnight to ensure homogeneity.
-
Coat the slurry onto a piece of aluminum foil using a doctor blade to a desired thickness.
-
Dry the coated foil in a vacuum oven at 120 °C for 12 hours to remove the NMP solvent.
-
Punch out circular electrodes of a specific diameter (e.g., 15 mm) from the dried sheet.
-
Measure the mass of the active material on each electrode.
Symmetric Coin Cell Assembly (CR2032)
Materials:
-
Two activated carbon electrodes
-
[B4MPy]Cl electrolyte (can be mixed with a co-solvent like acetonitrile)
-
Porous separator (e.g., Celgard)
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Crimping tool
Protocol (to be performed in an argon-filled glovebox):
-
Place the negative case of the coin cell on a non-conductive surface.
-
Place one activated carbon electrode in the center of the case.
-
Add a few drops of the [B4MPy]Cl electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted electrode.
-
Add another drop of electrolyte to the separator.
-
Place the second activated carbon electrode on top of the separator.
-
Add a final drop of electrolyte.
-
Place the spacer disk and then the spring on top of the electrode stack.
-
Carefully place the gasket and the positive cap on top.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
Electrochemical Characterization
The assembled coin cell can be tested using a potentiostat/galvanostat.
4.3.1. Cyclic Voltammetry (CV)
-
Purpose: To determine the capacitive behavior and the electrochemical stability window of the electrolyte.
-
Protocol:
-
Set the potential window (e.g., 0 to 2.5 V).
-
Apply a scan rate (e.g., 10, 20, 50, 100 mV/s).
-
Record the current response as a function of the applied potential.
-
-
Expected Result: A nearly rectangular CV curve indicates ideal capacitive behavior. The area within the curve is proportional to the capacitance.
4.3.2. Galvanostatic Charge-Discharge (GCD)
-
Purpose: To determine the specific capacitance, energy density, and power density.
-
Protocol:
-
Set the potential window (e.g., 0 to 2.5 V).
-
Apply a constant current density (e.g., 0.5, 1, 2, 5 A/g).
-
Record the voltage profile over time during charging and discharging.
-
-
Expected Result: A triangular-shaped charge-discharge curve is characteristic of an EDLC. The specific capacitance can be calculated from the discharge time.
4.3.3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To investigate the internal resistance and ion diffusion kinetics.
-
Protocol:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response.
-
-
Expected Result: A Nyquist plot is generated. At high frequencies, the x-intercept represents the equivalent series resistance (ESR). At low frequencies, a near-vertical line indicates good capacitive behavior.[14]
Expected Performance and Data Interpretation
When using [B4MPy]Cl as an electrolyte with activated carbon electrodes, the following performance characteristics can be anticipated:
-
Operating Voltage: The electrochemical stability window will be a key performance metric. For pyridinium-based ILs, this is often wider than aqueous electrolytes.[15] However, the chloride anion is susceptible to oxidation, which may limit the anodic potential.
-
Specific Capacitance: The specific capacitance will depend on the surface area of the activated carbon and the effective formation of the electrochemical double layer by the [B4MPy]⁺ and Cl⁻ ions at the electrode-electrolyte interface.
-
Rate Capability: The viscosity of neat [B4MPy]Cl may be high, potentially limiting high-rate performance. The use of a low-viscosity co-solvent like acetonitrile is a common strategy to enhance ionic conductivity and improve power density.[11]
-
Cyclability: Pyridinium-based ionic liquids are generally stable, and good cycling stability is expected.
Conclusion
This compound presents a viable option as an electrolyte for electrochemical double-layer capacitors, offering the inherent safety and stability advantages of ionic liquids. Successful implementation requires careful synthesis and purification to minimize impurities, particularly water. The protocols outlined in this application note provide a robust framework for the fabrication and characterization of symmetric supercapacitors using this electrolyte. While the high viscosity of the neat ionic liquid may necessitate the use of co-solvents for high-power applications, the tunable nature of ionic liquids provides a promising avenue for the development of next-generation energy storage devices. Further research into the specific physicochemical properties of [B4MPy]Cl and its performance in various electrode materials will continue to advance its utility in this field.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activated Carbon Electrodes for Supercapacitors from Purple Corncob (Zea maysL.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 112400-86-9 | FB60727 [biosynth.com]
- 9. This compound, ≥97% 112400-86-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. This compound, >98% | IoLiTec [iolitec.de]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. electrochem.org [electrochem.org]
1-Butyl-4-methylpyridinium chloride as a solvent for organic synthesis
An Application Guide: 1-Butyl-4-methylpyridinium Chloride as a Versatile and Recyclable Solvent for Modern Organic Synthesis
Foreword: The Imperative for Greener Solvents in Synthesis
In the landscape of chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, selectivity, and environmental impact. Traditional volatile organic compounds (VOCs) have long been the workhorses of the laboratory and industry, yet their associated hazards and environmental persistence necessitate a paradigm shift. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as compelling alternatives.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties position them as "designer solvents" for a new era of green chemistry.[2][3]
This guide focuses on a specific and highly versatile pyridinium salt: This compound ([B4MPy]Cl) . We will explore its fundamental properties and provide detailed, field-tested protocols for its application in key organic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this powerful solvent medium.
Section 1: Understanding this compound ([B4MPy]Cl)
[B4MPy]Cl is a quaternary ammonium salt consisting of a 1-butyl-4-methylpyridinium cation and a chloride anion. Its structure imparts a unique combination of polarity, hydrogen bond accepting capability, and thermal robustness, making it an excellent medium for a diverse range of chemical reactions.[3][4] Unlike many conventional solvents, its ionic nature can be leveraged to stabilize charged intermediates or catalysts, often leading to enhanced reaction rates and selectivities.
Physicochemical Properties
A clear understanding of a solvent's properties is critical for its effective application. The key characteristics of [B4MPy]Cl are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 112400-86-9 | [5][6] |
| Molecular Formula | C₁₀H₁₆ClN | [5] |
| Molar Mass | 185.69 g/mol | [5][7] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 158-160°C | [5] |
| Water Solubility | Soluble | [5] |
| Purity | Typically ≥97-98% | [7] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Synthesis Pathway
The synthesis of [B4MPy]Cl is a straightforward quaternization reaction, a cornerstone of ionic liquid preparation. This process involves the reaction of 4-methylpyridine (also known as γ-picoline) with 1-chlorobutane. The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the alkyl halide, forming the pyridinium salt.
Caption: Synthesis of [B4MPy]Cl via S_N2 quaternization.
Section 2: Application in Biomass Processing: Cellulose Dissolution
One of the most significant challenges in creating a bio-based economy is the processing of cellulose, a polymer rendered insoluble in most common solvents by a robust network of intermolecular and intramolecular hydrogen bonds.[8] Pyridinium-based ionic liquids, particularly those with chloride anions, are exceptionally effective at dissolving cellulose without derivatization.[9][10]
Mechanism of Dissolution
The efficacy of [B4MPy]Cl in this role stems from the high hydrogen bond basicity of the chloride anion.[10] The Cl⁻ ions act as potent hydrogen bond acceptors, competitively interacting with the hydroxyl protons of the cellulose chains. This interaction disrupts the native hydrogen bonding network that holds the polymer chains together, allowing the individual chains to be solvated by the ionic liquid, resulting in dissolution.[11]
Caption: Disruption of cellulose H-bonds by the chloride anion.
Protocol: Dissolution and Regeneration of Microcrystalline Cellulose
This protocol details the dissolution of microcrystalline cellulose in [B4MPy]Cl and its subsequent regeneration by the addition of an anti-solvent (water).
Materials and Reagents:
-
This compound ([B4MPy]Cl), dried under vacuum
-
Microcrystalline cellulose
-
Deionized water
-
Acetone
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Heating mantle or oil bath with temperature controller
-
Vacuum oven
-
Beakers, filtration funnel, and filter paper
Procedure:
-
Drying: Place 20.0 g of [B4MPy]Cl in a vacuum oven at 80°C for at least 12 hours to remove residual moisture, which can impede cellulose dissolution.
-
Dissolution:
-
Transfer the dried [B4MPy]Cl to the jacketed glass reactor. Heat the IL to 100-110°C with moderate stirring (approx. 250 rpm).
-
Once the temperature is stable, slowly add 1.0 g of microcrystalline cellulose (for a 5 wt% solution) to the stirring IL.
-
Continue stirring at 100-110°C. The cellulose will gradually swell and dissolve. Complete dissolution may take 2-6 hours, resulting in a clear, viscous solution.
-
-
Regeneration:
-
Allow the cellulose-[B4MPy]Cl solution to cool to approximately 60°C.
-
Slowly add 50 mL of deionized water to the solution with vigorous stirring. The water acts as an anti-solvent, causing the cellulose to precipitate out as a white, flocculent solid.
-
-
Washing and Drying:
-
Collect the regenerated cellulose by vacuum filtration.
-
Wash the solid extensively with deionized water (3 x 100 mL) to remove the ionic liquid, followed by a final wash with acetone (50 mL) to displace the water.
-
Dry the purified cellulose in an oven at 60°C to a constant weight. The recovered IL/water mixture can be retained for IL recycling (see Section 4).
-
Section 3: Application in Catalysis: The Heck-Mizoroki Cross-Coupling
The Heck reaction is a powerful tool for C-C bond formation, typically coupling an aryl halide with an alkene under palladium catalysis.[12][13][14] The high thermal stability and polar nature of [B4MPy]Cl make it an excellent medium for this transformation, particularly when using less reactive aryl chlorides.[15] The ionic liquid can stabilize the palladium catalyst, prevent agglomeration into inactive palladium black, and facilitate product separation.
Workflow for a Representative Heck Coupling Reaction
The following diagram outlines the typical workflow for performing a Heck reaction in [B4MPy]Cl, from setup to product isolation.
Caption: General workflow for a Heck reaction in [B4MPy]Cl.
Protocol: Coupling of 4-Chloroacetophenone with Styrene
This protocol provides a method for a classic Heck reaction, demonstrating the utility of [B4MPy]Cl as a solvent for coupling an activated aryl chloride.
Materials and Reagents:
-
This compound ([B4MPy]Cl), dried
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
4-Chloroacetophenone
-
Styrene
-
Hexane or Diethyl Ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask with magnetic stir bar
-
Schlenk line or inert gas manifold
-
Heated stirring plate
-
Syringes and needles
-
Separatory funnel
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add dried [B4MPy]Cl (5.0 g).
-
Add Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%) and Cs₂CO₃ (1.95 g, 6.0 mmol).
-
Carefully add P(t-Bu)₃ (40.4 mg, 0.2 mmol, 4 mol%). The use of an electron-rich, bulky phosphine ligand is crucial for activating the aryl chloride.[15]
-
-
Reaction Setup:
-
Add 4-chloroacetophenone (773 mg, 5.0 mmol) to the flask.
-
Using a syringe, add styrene (680 μL, 6.0 mmol).
-
Seal the flask and lower it into a preheated oil bath at 120°C.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously at 120°C. The reaction progress can be monitored by taking small aliquots (quenched with water and extracted with ether) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of hexane to the flask and stir for 15 minutes. The ionic liquid and salts will remain as a separate phase.
-
Carefully decant the hexane layer into a separatory funnel.
-
Extract the ionic liquid phase two more times with 20 mL portions of hexane.
-
Combine the organic extracts and wash with 20 mL of water to remove any dissolved IL.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, (E)-4-acetylstilbene.
-
Purify the product by column chromatography on silica gel if necessary.
-
Section 4: Solvent Recovery and Recycling
A key tenet of green chemistry is the ability to recover and reuse reaction components. The negligible volatility of [B4MPy]Cl makes its recovery highly efficient.
General Protocol for IL Recovery
This procedure is applicable after reactions where the product is significantly less polar than the ionic liquid, such as the Heck reaction described above.
-
Extraction: Following the reaction, extract the organic products using a suitable non-polar or moderately polar solvent (e.g., hexane, diethyl ether, ethyl acetate) in which the IL is immiscible. Perform multiple extractions to ensure complete removal of the product.
-
Aqueous Wash (Optional): If water-soluble byproducts or salts were formed, the IL can be dissolved in a minimal amount of water, washed with an organic solvent, and then the water can be removed. This step is often unnecessary if a direct extraction is effective.
-
Drying: The most critical step is the removal of residual extraction solvent and any absorbed water. Place the recovered IL in a round-bottom flask and heat to 70-90°C under high vacuum for several hours until a constant weight is achieved.
-
Purity Check: The purity of the recycled IL can be verified by ¹H NMR spectroscopy before reuse. In many cases, the IL can be reused multiple times with minimal loss of activity.[16]
Section 5: Safety and Handling
While ionic liquids like [B4MPy]Cl have low volatility, they are chemical reagents and must be handled with appropriate care.
-
Irritant: [B4MPy]Cl is classified as irritating to the eyes, respiratory system, and skin.[5][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the material.[5]
-
Handling: Operate in a well-ventilated area or a fume hood to avoid inhaling any fine dust or aerosols.[5][17]
-
First Aid: In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes.[5][17] For skin contact, wash with soap and water. Seek medical advice if irritation persists.
Conclusion
This compound is more than just a solvent; it is an enabling tool for modern organic synthesis. Its unique properties facilitate the dissolution of intractable materials like cellulose and enhance the efficiency of important catalytic reactions such as the Heck coupling. By providing a stable, polar, and recyclable medium, [B4MPy]Cl aligns with the principles of green chemistry, offering a viable path to more sustainable and efficient chemical processes. The protocols and insights provided in this guide serve as a foundation for researchers to explore the vast potential of this versatile ionic liquid in their own work.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. iolitec.de [iolitec.de]
The Pivotal Role of 1-Butyl-4-methylpyridinium Chloride in Catalytic Reactions: A Guide for Researchers
This technical guide provides an in-depth exploration of 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl), a versatile pyridinium-based ionic liquid, and its significant applications in a range of catalytic reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of [B4MPy]Cl to enhance reaction efficiency, selectivity, and sustainability. We will delve into its function as a phase transfer catalyst, a catalyst and solvent for organic synthesis, and its emerging role in biomass conversion.
Introduction to this compound: A Versatile Ionic Liquid
This compound, with the CAS number 112400-86-9, is a quaternary ammonium salt that exists as a white to light yellow solid at room temperature.[1][2] As an ionic liquid, it possesses a unique combination of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[3] These characteristics make it an attractive alternative to conventional volatile organic solvents, aligning with the principles of green chemistry.[3]
The structure of [B4MPy]Cl, featuring a pyridinium cation with a butyl and a methyl substituent, allows for tunable physicochemical properties, which can be customized for specific catalytic applications.[3] Its molecular formula is C₁₀H₁₆ClN, and it has a molecular weight of 185.69 g/mol .[2]
PART 1: [B4MPy]Cl in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[4] [B4MPy]Cl can act as an efficient phase transfer catalyst by transporting anions from the aqueous phase to the organic phase, where they can react with the organic-soluble substrate.[3]
Application: Williamson Ether Synthesis
The Williamson ether synthesis is a classic nucleophilic substitution reaction for the preparation of ethers. The reaction often involves an alkoxide, which is typically soluble in the aqueous phase, and an alkyl halide, which is soluble in the organic phase. [B4MPy]Cl can facilitate this reaction by forming an ion pair with the alkoxide anion, which is then transferred to the organic phase to react with the alkyl halide.
Diagram: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis
References
Application Notes and Protocols for Biomass Pretreatment and Dissolution using 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl)
Introduction: The Role of Pyridinium-Based Ionic Liquids in Biomass Valorization
The transition from a fossil fuel-dependent economy to one based on renewable resources is a critical global objective. Lignocellulosic biomass, the most abundant and renewable organic material on Earth, represents a key feedstock for the production of biofuels, biochemicals, and advanced materials. However, the inherent recalcitrance of lignocellulose, due to the complex and rigid structure of cellulose, hemicellulose, and lignin, poses a significant challenge to its efficient utilization.[1]
Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as powerful solvents for biomass pretreatment.[2] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, allow for the effective disruption of the lignocellulosic matrix, enhancing the accessibility of carbohydrates for subsequent enzymatic hydrolysis.[3][4] Among the diverse range of ILs, pyridinium-based ILs have shown considerable promise for biomass processing.[3]
This guide focuses on the application of a specific pyridinium-based ionic liquid, 1-butyl-4-methylpyridinium chloride ([B4MPy]Cl) , for the pretreatment and dissolution of lignocellulosic biomass. We will delve into its physicochemical properties, the underlying mechanism of its interaction with biomass, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile ionic liquid in their work.
Physicochemical Properties of this compound ([B4MPy]Cl)
Understanding the fundamental properties of [B4MPy]Cl is essential for its effective application. A summary of its key physicochemical characteristics is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 112400-86-9 | [5] |
| Molecular Formula | C₁₀H₁₆ClN | [5][6] |
| Molecular Weight | 185.69 g/mol | [6] |
| Appearance | White to light yellow or light brown powder/solid | [7] |
| Melting Point | 158-160 °C | [8] |
| Solubility | Soluble in water and organic solvents | [5] |
| Purity | ≥97% | [9] |
Mechanism of Biomass Dissolution in [B4MPy]Cl
The efficacy of [B4MPy]Cl in biomass pretreatment stems from its ability to disrupt the extensive hydrogen-bonding network within the lignocellulosic matrix. The dissolution process is a complex interplay between the cation and anion of the ionic liquid and the hydroxyl groups of cellulose and hemicellulose.
The chloride anion (Cl⁻) plays a primary role by forming strong hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the intra- and intermolecular hydrogen bonds that hold the cellulose fibrils together, leading to the dissolution of the polymer.[1] The 1-butyl-4-methylpyridinium cation, with its bulky and asymmetric structure, then intercalates between the cellulose chains, preventing their re-aggregation and facilitating further dissolution.
The aromatic nature of the pyridinium ring is also thought to contribute to the dissolution of lignin through π-π stacking interactions with the phenylpropane units of the lignin polymer. This dual-action solvency makes [B4MPy]Cl effective in fractionating the major components of lignocellulosic biomass.
Safety and Handling
As a chemical reagent, proper safety precautions must be observed when handling [B4MPy]Cl. It is classified as irritating to the eyes, respiratory system, and skin.[5][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][8] If on skin, wash off with soap and plenty of water.[10] If inhaled, move the person to fresh air.[11]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the pretreatment of lignocellulosic biomass using [B4MPy]Cl. These protocols are based on established procedures for similar ionic liquids and have been adapted to reflect the known properties and performance of [B4MPy]Cl.
Protocol 1: General Biomass Pretreatment and Dissolution
This protocol is suitable for a variety of lignocellulosic feedstocks, such as agricultural residues (e.g., corn stover, wheat straw) and forestry residues (e.g., poplar, pine).
Materials:
-
This compound ([B4MPy]Cl)
-
Dried and milled lignocellulosic biomass (particle size < 1 mm)
-
Deionized water
-
Ethanol
-
Reaction vessel with heating and stirring capabilities (e.g., round-bottom flask with a heating mantle and magnetic stirrer, or a specialized reactor)
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
Biomass Preparation: Ensure the biomass is thoroughly dried (e.g., at 60-80°C overnight) to a moisture content of <5%. Mill the biomass to a consistent particle size.
-
Mixing: In the reaction vessel, add [B4MPy]Cl and the dried biomass. A typical biomass loading is 5-10% (w/w). For example, for a 5% loading, add 5 g of biomass to 95 g of [B4MPy]Cl.
-
Heating and Dissolution: Heat the mixture to a temperature between 100°C and 150°C with continuous stirring. The optimal temperature and time will depend on the specific biomass type and the desired degree of delignification and cellulose dissolution. A general starting point is 120°C for 2-4 hours.
-
Precipitation: After the desired reaction time, cool the mixture to below 100°C. Add deionized water (as an anti-solvent) to the mixture to precipitate the dissolved cellulose and hemicellulose. The volume of water added should be at least equal to the volume of the ionic liquid.
-
Separation: Separate the precipitated biomass from the [B4MPy]Cl-water solution by centrifugation or vacuum filtration.
-
Washing: Wash the recovered biomass solids repeatedly with deionized water and then with ethanol to remove any residual ionic liquid.
-
Drying: Dry the pretreated, cellulose-rich material in an oven at 60°C until a constant weight is achieved.
Protocol 2: Lignin Fractionation
This protocol is designed for the selective extraction of lignin from the biomass, leaving a cellulose-rich solid residue.
Materials:
-
Same as Protocol 1, with the addition of a suitable solvent for lignin precipitation (e.g., acetone or an acetone/water mixture).
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Separation of Cellulose-Rich Solids: After dissolution, add a small amount of an anti-solvent for cellulose (e.g., water or a water/acetone mixture) to selectively precipitate the cellulose. Separate the solid cellulose-rich fraction by centrifugation or filtration.
-
Lignin Precipitation: To the remaining liquid phase (containing dissolved lignin), add a larger volume of an anti-solvent for lignin (e.g., water) to precipitate the lignin.
-
Lignin Recovery: Collect the precipitated lignin by centrifugation or filtration.
-
Washing and Drying: Wash the recovered lignin with deionized water to remove any residual ionic liquid and dry it in a vacuum oven.
Characterization of Pretreated Biomass
To evaluate the effectiveness of the [B4MPy]Cl pretreatment, a comprehensive characterization of the solid residue is necessary. The following analytical techniques are recommended:
-
Compositional Analysis: Determine the cellulose, hemicellulose, and lignin content of the pretreated biomass using standard laboratory analytical procedures (LAPs) from the National Renewable Energy Laboratory (NREL).[12]
-
X-Ray Diffraction (XRD): To assess the crystallinity of the cellulose before and after pretreatment. A reduction in the crystallinity index (CrI) indicates effective disruption of the cellulose structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups and chemical structure of the biomass components.
-
Scanning Electron Microscopy (SEM): To visualize the morphological changes in the biomass surface, such as increased porosity and disruption of the fiber structure.
Recovery and Recycling of [B4MPy]Cl
For the economic and environmental sustainability of the process, the recovery and recycling of the ionic liquid are crucial.[4][13]
-
Anti-solvent Precipitation: As described in the protocols, the addition of an anti-solvent (like water) not only precipitates the biomass components but also facilitates the separation of the ionic liquid.
-
Distillation/Evaporation: The anti-solvent can be removed from the ionic liquid solution by distillation or evaporation under reduced pressure, allowing the ionic liquid to be recovered and reused.[14]
-
Membrane Separation: Advanced techniques like ultrafiltration and electrodialysis can also be employed for the efficient recovery of ionic liquids from the pretreatment liquor.[15]
Comparative Performance and Expected Outcomes
While specific quantitative data for [B4MPy]Cl is still emerging in the literature, studies on similar pyridinium-based ionic liquids provide a good indication of its potential performance.
| Ionic Liquid | Biomass Type | Pretreatment Conditions | Key Findings | Reference |
| Pyridinium formate ([Py][For]) | Kraft Lignin | 75°C, 1h | High lignin dissolution (696 g/kg) | [3] |
| Pyridinium-based protic ILs | Wheat Straw | 100°C, 2h | 73% lignin yield and 77% glucose yield | [16] |
| [Hpy]Cl (1-hexylpyridinium chloride) | Poplar | - | High lignin yield (61.0%) | [17] |
| [Hmim]Cl (1-hexyl-3-methylimidazolium chloride) | Poplar | - | High lignin yield (60.4%) | [17] |
Based on these comparative studies, pretreatment of lignocellulosic biomass with [B4MPy]Cl is expected to result in:
-
Significant delignification: Leading to a cellulose-rich solid residue.
-
Reduced cellulose crystallinity: Enhancing the accessibility of cellulose to enzymatic attack.
-
Increased sugar yields: Upon subsequent enzymatic hydrolysis, the pretreated biomass should yield significantly higher concentrations of fermentable sugars (glucose and xylose) compared to untreated biomass.[18]
Conclusion
This compound is a promising ionic liquid for the pretreatment and dissolution of lignocellulosic biomass. Its ability to effectively disrupt the complex biomass matrix, coupled with its favorable physicochemical properties, makes it a valuable tool for researchers and professionals in the fields of biorefining and drug development. The protocols and information provided in this guide offer a solid foundation for the successful application of [B4MPy]Cl, paving the way for further innovation in the sustainable utilization of renewable resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic Liquid Pretreatment of Lignocellulosic Biomass for Enhanced Enzymatic Delignification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound|lookchem [lookchem.com]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 14. research.chalmers.se [research.chalmers.se]
- 15. Ionic liquid recovery and recycling via electrodialysis in biomass processing: An economical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction of lignin and quantitative sugar release from biomass using efficient and cost-effective pyridinium protic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Pretreatment of Biomass for Improved Sugar Yield | Great Lakes Bioenergy Research Center [glbrc.org]
Application Note: Characterization of the Electrochemical Window of 1-Butyl-4-methylpyridinium Chloride ([B4MPy][Cl]) Electrolytes
Introduction
Room-temperature ionic liquids (RTILs) have emerged as a pivotal class of materials in modern electrochemistry, offering significant safety and performance advantages over traditional volatile organic solvents.[1] Their inherent properties, such as low flammability, negligible vapor pressure, and high thermal stability, make them ideal candidates for a range of applications, including high-performance batteries, supercapacitors, and electrodeposition processes.[2][3][4][5] The 1-Butyl-4-methylpyridinium ([B4MPy]+) cation is a constituent of a versatile family of pyridinium-based ionic liquids known for their utility as electrolytes in energy storage systems.[2][6]
A critical parameter governing the suitability of any electrolyte for an electrochemical device is its electrochemical window (EW) . The EW, also known as the electrochemical stability window (ESW), defines the potential range within which the electrolyte remains electrochemically inert, without undergoing oxidation or reduction.[7] A wider electrochemical window is directly correlated with the ability to operate devices at higher voltages, which can lead to significantly greater energy densities.[3][8] This application note provides a detailed guide for researchers and scientists on the theoretical underpinnings, critical experimental factors, and a comprehensive protocol for the accurate determination of the electrochemical window of electrolytes based on 1-Butyl-4-methylpyridinium chloride ([B4MPy][Cl]).
Core Principles: Understanding the Limits of Stability
The electrochemical window of an ionic liquid is fundamentally dictated by the electrochemical stability of its constituent ions: the cation and the anion.[7][9]
-
Cathodic (Negative) Limit (Ec): This limit is determined by the reduction of the cation. For [B4MPy][Cl], the 1-butyl-4-methylpyridinium ([B4MPy]⁺) cation will accept an electron at a sufficiently negative potential, causing it to decompose. The structural stability of the cation governs this potential.
-
Anodic (Positive) Limit (Ea): This limit is determined by the oxidation of the anion. In this case, the chloride (Cl⁻) anion will lose an electron at the positive potential limit, leading to its oxidation.
The total electrochemical window (ΔE) is the difference between these two limits: ΔE = Ea - Ec .[7] It is crucial to understand that halide anions, such as chloride, are generally easier to oxidize than complex anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻).[10] Therefore, the anodic limit imposed by the Cl⁻ anion is anticipated to be the primary factor constraining the overall width of the electrochemical window for [B4MPy][Cl].
Caption: Molecular components of [B4MPy][Cl] and their role in defining the EW.
Field Insights: Critical Factors Influencing EW Measurement
An accurate and reproducible measurement of the electrochemical window is not trivial. As a self-validating system, the experimental setup must meticulously control for variables that can artificially narrow or introduce artifacts into the measurement.
-
Purity of the Ionic Liquid (The Primary Causality): The presence of impurities, especially water, is the most significant factor that compromises the accuracy of an EW measurement.[8] Water has a much narrower electrochemical window (therapeutically ~1.23 V) and its electrolysis will be observed long before the ionic liquid's ions begin to decompose, leading to a severe underestimation of the true window. Therefore, rigorous drying of the ionic liquid under high vacuum and elevated temperature is a non-negotiable prerequisite.[8] Handling the dried IL in an inert-atmosphere glovebox is essential to prevent moisture reabsorption.[10]
-
Working Electrode Material: The electrochemical window is not an absolute value; it is dependent on the material of the working electrode.[11] Different materials exhibit different catalytic activities for oxidation and reduction reactions. Glassy carbon (GC) is often preferred for its relatively inert surface and wide potential range. Platinum (Pt) and Gold (Au) are also common but can show catalytic effects or surface oxidation/reduction that may be convoluted with the electrolyte's stability limits.
-
Reference Electrode Stability: A stable and reliable reference electrode is paramount for obtaining meaningful potential values. In non-aqueous systems like ionic liquids, standard aqueous electrodes (Ag/AgCl, SCE) cannot be used directly. A non-aqueous reference electrode (e.g., Ag/Ag⁺ in a solution of AgNO₃) or a "quasi-reference" electrode, such as a simple silver or platinum wire, is often employed.[10][11] While a quasi-reference is simpler, its potential can drift. It is best practice to calibrate the potential scale post-measurement using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Exclusion of Atmospheric Contaminants: Dissolved oxygen from the atmosphere can be readily reduced, producing a significant cathodic current that obscures the true reduction limit of the cation.[11] All measurements must be conducted in a sealed electrochemical cell within a high-purity inert atmosphere (e.g., an argon or nitrogen-filled glovebox) to eliminate the influence of both oxygen and ambient moisture.
Experimental Protocol: Determination of the Electrochemical Window
This protocol details a standard and robust methodology for determining the electrochemical window of [B4MPy][Cl] using cyclic voltammetry (CV).
3.1. Materials and Equipment
-
Ionic Liquid: High-purity this compound (≥98%), stored in an inert atmosphere.
-
Working Electrode (WE): Glassy carbon electrode (GCE, ~3 mm diameter).
-
Counter Electrode (CE): Platinum wire or high-surface-area platinum mesh.
-
Reference Electrode (RE): Silver wire (for use as a quasi-reference electrode).
-
Electrochemical Cell: A three-electrode glass cell designed for small volumes.
-
Instrumentation: Potentiostat/Galvanostat.
-
Environment: High-purity argon or nitrogen-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).
-
Preparation Supplies: Schlenk line or vacuum oven, alumina polishing slurries (1.0, 0.3, and 0.05 µm), polishing pads, and anhydrous solvents (e.g., acetonitrile) for rinsing.
3.2. Pre-Measurement Preparation
This preparatory phase is critical for the integrity of the results.
-
Ionic Liquid Drying (Trustworthiness Step): Place the required amount of [B4MPy][Cl] in a flask and dry under high vacuum (<1 mbar) at an elevated temperature (e.g., 90-110 °C) for a minimum of 36 hours.[10] After drying, transfer the sealed flask directly into the glovebox without exposure to air. The water content can be verified using Karl Fischer titration.[3]
-
Working Electrode Polishing: Polish the GCE surface to a mirror finish. Start with the 1.0 µm alumina slurry, followed by 0.3 µm, and finally 0.05 µm.[8] Between each step, rinse the electrode thoroughly with deionized water and sonicate briefly to remove polishing debris. Perform a final rinse with anhydrous acetonitrile and dry completely under vacuum before transferring into the glovebox.
-
Counter and Reference Electrode Cleaning: Clean the platinum counter electrode by rinsing with solvent. Gently polish the silver wire reference electrode with a fine abrasive pad and rinse with solvent.
3.3. Electrochemical Measurement
Caption: Experimental workflow for EW determination via cyclic voltammetry.
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell. Add the dried [B4MPy][Cl] to the cell vial.
-
Electrode Immersion: Carefully immerse the polished working electrode, the counter electrode, and the reference electrode into the ionic liquid. Ensure the electrodes are not touching and that no air bubbles are trapped on the WE surface.
-
Cyclic Voltammetry (CV): Connect the cell to the potentiostat.
-
Begin by scanning from the open-circuit potential in the positive direction until the anodic current limit is observed.
-
Then, scan in the negative direction until the cathodic current limit is observed.
-
A typical scan rate is 50-100 mV/s. A slower scan rate (e.g., 10 mV/s) can provide a more conservative and accurate window.
-
The potential range should be wide enough to clearly observe the sharp increase in current at both the anodic and cathodic ends.
-
3.4. Data Analysis and Interpretation
The electrochemical window is determined by identifying the onset potentials for oxidation and reduction from the resulting voltammogram (current vs. potential plot). A common method is to define the potential limit as the point where the current density reaches a specific threshold (e.g., 0.5 or 1.0 mA/cm²). This provides a consistent and reproducible metric for defining the window's edge.
Representative Data and Discussion
While extensive data specifically for [B4MPy][Cl] is not broadly published, we can infer its likely performance based on related pyridinium and chloride-containing ionic liquids. The table below presents data for comparable systems to provide context.
| Ionic Liquid | Cation | Anion | Working Electrode | Cathodic Limit (Ec) | Anodic Limit (Ea) | EW (ΔE) | Reference |
| [BMPy][BF₄] | 1-Butyl-4-methylpyridinium | Tetrafluoroborate | Graphene | ~ -2.0 V | ~ +2.0 V | ~ 4.0 V | [3] |
| [BMPy][Tf₂N] | 1-Butyl-pyridinium | Bis(trifluoromethylsulfonyl)imide | Glassy Carbon | Not specified | Not specified | ~ 4.0 V | [3] |
| [BMP]Cl | 1-Butyl-1-methylpyrrolidinium | Chloride | Not specified | ~ -3.8 V | ~ +0.9 V | ~ 4.7 V | [8] |
Discussion of Expected Results for [B4MPy][Cl]:
-
Cathodic Limit: The reduction potential of the [B4MPy]⁺ cation is expected to be similar to that in [BMPy][BF₄], likely in the range of -2.0 V to -2.5 V vs. a Ag quasi-reference. Pyridinium cations are generally less stable to reduction than pyrrolidinium or phosphonium cations.[7]
-
Anodic Limit: The oxidation of the chloride anion is expected to occur at a relatively low positive potential, similar to that seen in other chloride-based ILs, likely around +0.9 V to +1.2 V.[8]
-
Overall Window: Consequently, the electrochemical window for pure [B4MPy][Cl] is predicted to be relatively narrow, likely in the range of 3.0 V to 3.7 V . This is primarily constrained by the low oxidation potential of the chloride anion.
Applications and Strategic Considerations
Despite a potentially modest electrochemical window, [B4MPy][Cl]-based electrolytes have valuable applications:
-
Energy Storage: While not suitable for very high-voltage lithium-ion batteries, it can be an effective electrolyte for supercapacitors and other battery chemistries that operate within its stability range.[2][6] Its properties can be tuned by mixing it with organic solvents like acetonitrile or propylene carbonate, though this may alter the EW.[3][12]
-
Electrodeposition: The stability at negative potentials makes it a candidate for the electrodeposition of certain metals and alloys.[8]
-
Solvent for Chemical Reactions: Its ability to dissolve a wide range of materials makes it a useful medium for various organic and inorganic reactions.[2][6]
For researchers in drug development, understanding the electrochemical stability of such ILs is crucial when using them as solvents for electrochemical synthesis or for studying the redox properties of pharmaceutical compounds.
References
- 1. ceder.berkeley.edu [ceder.berkeley.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Electrodeposition Using 1-Butyl-4-methylpyridinium Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Ionic Liquids in Modern Electrodeposition
The electrodeposition of metals and alloys is a cornerstone of materials science, enabling the creation of functional coatings for applications ranging from corrosion protection to advanced electronics.[1][2] Traditionally, aqueous electrolytes have dominated this field. However, their limitations, such as the narrow electrochemical window that prevents the deposition of highly reactive metals like aluminum, have driven the search for alternative solvent systems.[1] Ionic liquids (ILs), salts that are molten at or near room temperature, have emerged as a compelling solution.[3][4] Their unique properties, including low volatility, high thermal stability, and wide electrochemical windows, offer a versatile platform for electrodepositing a diverse range of materials.[3][4]
This guide focuses on a specific pyridinium-based ionic liquid, 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl), and its application in electrodeposition. We will delve into the fundamental principles, provide a detailed experimental protocol, and discuss the critical parameters that govern the quality and properties of the deposited films.
Physicochemical Properties of this compound ([B4MPy]Cl)
Understanding the intrinsic properties of [B4MPy]Cl is paramount to its effective use as an electrolyte for electrodeposition.
| Property | Value | Source |
| CAS Number | 112400-86-9 | [5][6][7] |
| Molecular Formula | C10H16ClN | [5][7] |
| Molecular Weight | 185.69 g/mol | [5][7] |
| Appearance | White to light yellow/orange powder | [5] |
| Melting Point | 158-162 °C | [5][7] |
| Solubility | Soluble in water | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
A key advantage of many ionic liquids is their wide electrochemical window, which defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. While specific data for pure [B4MPy]Cl needs to be determined experimentally for each application, related pyridinium-based ILs have shown wide electrochemical stability.[8] This broad operational window is crucial for the deposition of metals with highly negative reduction potentials.[9]
Generalized Electrodeposition Protocol using [B4MPy]Cl-based Electrolytes
This protocol provides a comprehensive framework for the electrodeposition of metals, particularly aluminum and its alloys, from a chloroaluminate ionic liquid prepared with [B4MPy]Cl. The most common application involves mixing [B4MPy]Cl with a metal salt, such as aluminum chloride (AlCl₃), to form a room-temperature molten salt.
Safety Precautions
-
Handling [B4MPy]Cl: This compound is irritating to the eyes, respiratory system, and skin.[5][10] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
-
Handling AlCl₃: Aluminum chloride is highly reactive with water and moisture, releasing HCl gas. The reaction with [B4MPy]Cl is also highly exothermic. All manipulations involving AlCl₃ must be performed in an inert atmosphere (e.g., a glovebox) to prevent contamination and ensure safety.
Materials and Equipment
-
Ionic Liquid: High-purity this compound ([B4MPy]Cl).
-
Metal Salt: Anhydrous aluminum chloride (AlCl₃) is commonly used. Other metal salts can be incorporated for alloy deposition.[12]
-
Substrate (Working Electrode): Platinum, mild steel, copper, or gold are common choices. The choice of substrate will depend on the intended application and its compatibility with the deposition conditions.
-
Counter Electrode: A high-purity aluminum or platinum wire/foil.
-
Reference Electrode: An aluminum wire immersed in the same electrolyte but separated by a porous frit is a stable reference for Al deposition.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: For controlling the electrochemical deposition process.
-
Inert Atmosphere: A glovebox with an argon or nitrogen atmosphere is essential for preparing the electrolyte.
-
Substrate Preparation Materials: Polishing materials (e.g., alumina slurries), and solvents for degreasing (e.g., acetone, ethanol).
Experimental Workflow Diagram
Caption: Workflow for electrodeposition using [B4MPy]Cl.
Step-by-Step Protocol
-
Substrate Preparation:
-
Causality: A clean and smooth substrate surface is critical for achieving a uniform and adherent deposit. Contaminants can act as nucleation inhibitors or lead to poor film quality.
-
Mechanically polish the substrate to a mirror finish using progressively finer alumina slurries.
-
Degrease the substrate by sonicating in acetone and then ethanol.
-
Dry the substrate thoroughly with a stream of inert gas before transferring it into the glovebox.
-
-
Electrolyte Preparation (Inside an Inert Atmosphere Glovebox):
-
Causality: Chloroaluminate ionic liquids are extremely sensitive to moisture. Water contamination will lead to the formation of oxides and hydroxides, which interfere with the deposition process and reduce the quality of the coating.[4]
-
Slowly and carefully add anhydrous AlCl₃ to [B4MPy]Cl in a glass container. A common molar ratio for aluminum deposition is 2:1 AlCl₃:[B4MPy]Cl, which creates an acidic melt containing the electroactive Al₂Cl₇⁻ species.
-
The reaction is highly exothermic; allow the mixture to cool to room temperature. The resulting ionic liquid should be colorless to pale yellow.
-
For alloy deposition, other metal chlorides (e.g., TiCl₄, NiCl₂) can be added to the acidic melt.[12]
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell inside the glovebox.
-
Place the prepared substrate as the working electrode, the counter electrode, and the reference electrode in the electrolyte.
-
Ensure the electrodes are positioned correctly and are not in contact with each other.
-
-
Electrodeposition:
-
Causality: The choice between potentiostatic (controlled potential) and galvanostatic (controlled current) deposition depends on the desired outcome. Potentiostatic control is often used for studying nucleation and growth mechanisms, while galvanostatic control is common for producing coatings of a specific thickness.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Controlled-Potential Deposition: Apply a constant potential that is negative enough to reduce the metal ions of interest. For aluminum from a 2:1 AlCl₃:[B4MPy]Cl melt, this is typically in the range of -0.2 V to -0.3 V vs. an Al reference electrode.
-
Controlled-Current Deposition: Apply a constant cathodic current density. The current density influences the morphology of the deposit; higher current densities often lead to smaller grain sizes.
-
The deposition time will determine the thickness of the coating.
-
-
Post-Deposition Handling:
-
After deposition, carefully remove the coated substrate from the electrochemical cell.
-
Rinse the substrate thoroughly with an anhydrous solvent (e.g., toluene or dry acetonitrile) to remove any residual ionic liquid.
-
Dry the sample under a stream of inert gas.
-
Characterization
The morphology, composition, and crystal structure of the electrodeposited films should be characterized using appropriate techniques:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To determine the elemental composition of the deposit.[13]
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the coating.[13]
Key Experimental Parameters and Their Influence
The success of electrodeposition from [B4MPy]Cl-based ionic liquids is contingent on the careful control of several experimental parameters.
| Parameter | Influence on Deposition | Rationale & Insights |
| Molar Ratio of AlCl₃ to [B4MPy]Cl | Determines the electroactive species and acidity of the melt. | A molar ratio greater than 1:1 (acidic melt) is necessary for aluminum deposition, as it leads to the formation of the reducible Al₂Cl₇⁻ anion.[1] |
| Current Density/Potential | Affects nucleation rate, grain size, and morphology. | Higher current densities generally lead to finer-grained deposits but can also promote dendrite formation if too high. The applied potential must be within the electrochemical window of the ionic liquid to avoid decomposition of the electrolyte. |
| Temperature | Influences viscosity, conductivity, and reaction kinetics. | While many depositions are performed at room temperature, elevated temperatures can decrease the viscosity of the ionic liquid, thereby increasing ionic conductivity and potentially improving deposition rates.[1] |
| Additives | Can modify deposit morphology, brightness, and internal stress. | Organic additives can act as levelers or grain refiners by adsorbing onto the electrode surface and influencing the nucleation and growth process.[14][15][16][17] |
| Substrate Material & Pre-treatment | Crucial for adhesion and initial nucleation. | The nature of the substrate affects the initial stages of deposition. Thorough cleaning and, in some cases, the application of a specific potential pulse to remove native oxide layers are essential for good adhesion.[18] |
| Purity of IL and Metal Salts | Impurities, especially water, can severely impact the deposition process. | Water reacts with chloroaluminate species, leading to the formation of non-electroactive species and poor-quality deposits. High-purity, anhydrous components are essential.[4] |
Troubleshooting Common Issues
-
Poor Adhesion: Often caused by inadequate substrate cleaning or the presence of an oxide layer. Re-evaluate the substrate preparation protocol.
-
Black/Powdery Deposits: May indicate an excessively high current density or the presence of impurities in the electrolyte.
-
No Deposition: Could be due to an incorrect molar ratio of the electrolyte components (not acidic enough), passivation of the electrode, or a potential that is not sufficiently negative.
-
Inconsistent Results: Often linked to moisture contamination of the electrolyte. Ensure all procedures are carried out in a rigorously inert and dry atmosphere.
Conclusion
This compound serves as a versatile and effective component for creating ionic liquid electrolytes suitable for the electrodeposition of reactive metals and alloys. By carefully controlling the electrolyte composition, deposition parameters, and maintaining an inert environment, high-quality, adherent, and functional coatings can be reliably produced. The protocols and insights provided in this guide offer a robust starting point for researchers and scientists exploring the vast potential of ionic liquids in materials science and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. chembk.com [chembk.com]
- 6. This compound | 112400-86-9 [sigmaaldrich.com]
- 7. This compound, >98% | IoLiTec [iolitec.de]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. iolitec.de [iolitec.de]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. electrochemsci.org [electrochemsci.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. electrochem.org [electrochem.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Purification of 1-Butyl-4-methylpyridinium Chloride
Welcome to the technical support guide for the synthesis and purification of 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile pyridinium-based ionic liquid. As an ionic liquid, its purity is paramount for applications ranging from a solvent in organic reactions to an electrolyte in energy storage devices.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during its preparation, moving beyond simple protocols to explain the underlying chemical principles.
Diagram: Overall Synthesis and Purification Workflow
The following diagram outlines the complete workflow from starting materials to a highly pure final product, including key decision points for troubleshooting.
Caption: General workflow for synthesis and purification of [B4MPy]Cl.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Question 1: My reaction yield is low. What are the common causes and how can I improve it?
Answer: Low yield is typically a result of an incomplete reaction or loss of product during work-up. Let's break down the causes and solutions.
Causality: The synthesis of [B4MPy]Cl is an SN2 reaction (quaternization) where the nitrogen of 4-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of 1-chlorobutane.[3][4] The efficiency of this reaction is highly dependent on reaction time, temperature, and reagent purity.
Troubleshooting Steps:
-
Reaction Time & Temperature: The quaternization of pyridines with alkyl chlorides can be sluggish.[5] A common procedure involves refluxing the reactants for an extended period, sometimes up to a week, to drive the reaction to completion.[6] If your yield is low after a short reaction time, consider extending it. Ensure your reflux temperature is appropriate for the chosen solvent (e.g., ~77°C for ethyl acetate).[6]
-
Reagent Purity & Stoichiometry:
-
Water Contamination: Ensure your 4-methylpyridine and solvent are anhydrous. Water can interfere with the reaction and subsequent purification steps.
-
Stoichiometry: While a 1:1 molar ratio is standard, using a slight excess (e.g., 10%) of the pyridine starting material has been reported in similar syntheses to ensure the complete consumption of the alkyl halide.[5]
-
-
Product Loss During Work-up: The crude product often separates as a dense, oily layer.[6] During the washing step with a solvent like ethyl acetate, vigorous shaking can create an emulsion, making a clean separation difficult and leading to product loss. Use gentle inversions for washing instead of vigorous shaking.
Question 2: My final product is a yellow or brown oil/solid instead of a white crystal. How do I remove the color?
Answer: The appearance of color is a frequent issue, indicating the presence of impurities. These are often degradation byproducts or residual starting materials that have undergone side reactions at high temperatures.
Causality: Pyridinium salts can be susceptible to thermal degradation, and impurities in the starting materials can lead to colored byproducts. The primary method for removing these colored species is adsorption onto activated carbon.[7][8]
Detailed Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored, crude [B4MPy]Cl in a minimum amount of a suitable polar solvent, such as acetonitrile or a hot mixture of acetonitrile and ethyl acetate.
-
Carbon Addition: Add activated carbon to the solution (typically 1-2% by weight of your ionic liquid).
-
Heating & Stirring: Gently heat the mixture (e.g., to 50-60°C) and stir for 30-60 minutes. Do not boil, as this can cause bumping.
-
Filtration: Perform a hot filtration through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. This step is crucial and must be done while the solution is hot to prevent premature crystallization of the product on the filter.
-
Recovery: The resulting colorless filtrate can then be taken forward to the recrystallization step.
Trustworthiness Check: The effectiveness of this method relies on the high surface area of activated carbon, which readily adsorbs large, conjugated molecules responsible for color without significantly binding the desired ionic liquid.[9][10]
Question 3: My NMR spectrum shows unreacted 4-methylpyridine and/or 1-chlorobutane. How can I remove these starting materials?
Answer: The presence of starting materials is the most common purity issue. Due to their non-polar nature compared to the ionic product, they can be effectively removed by liquid-liquid extraction (solvent washing).
Causality: Ionic liquids are, by definition, salts and are highly polar. The starting materials, 4-methylpyridine and 1-chlorobutane, are significantly less polar. This large difference in polarity allows for selective separation using immiscible solvents.[11][12]
Detailed Protocol: Solvent Washing (Liquid-Liquid Extraction)
-
Solvent Selection: Choose a non-polar solvent in which the starting materials are soluble but the ionic liquid is not. Ethyl acetate is an excellent and commonly used choice.[4][6] Diethyl ether is also effective.[11]
-
Procedure:
-
After the reaction is complete, allow the mixture to cool. The crude [B4MPy]Cl should separate as a lower, denser layer.
-
Decant the upper solvent layer (the initial reaction solvent).
-
Add a fresh portion of ethyl acetate to the crude product.
-
Stir or gently invert the mixture for several minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. The impurities will partition into the upper ethyl acetate layer.
-
Carefully remove the upper layer using a pipette or separatory funnel.
-
-
Repetition: Repeat this washing process 2-3 times with fresh ethyl acetate.[6] This ensures maximum removal of the unreacted starting materials.
-
Drying: After the final wash, remove any residual ethyl acetate under high vacuum.
Diagram: Liquid-Liquid Extraction for Purification
Caption: Visualization of the liquid-liquid extraction process.
Question 4: I've removed the color and starting materials, but my product won't crystallize. What should I do?
Answer: Failure to crystallize, resulting in a persistent oil or "goo," is usually due to residual solvent or the lack of a proper nucleation site. The key is to achieve high purity and then use an appropriate solvent system for recrystallization.
Causality: Crystallization requires a highly ordered lattice structure. Impurities disrupt this process. Even after washing, trace amounts of solvent or water can inhibit crystallization. The choice of recrystallization solvent is critical; it must dissolve the product when hot but have poor solubility when cold.
Detailed Protocol: Recrystallization
-
Ensure Purity: Before attempting recrystallization, ensure the product is free from color and starting materials by following the steps in Q2 and Q3.
-
Solvent System Selection: Finding the right solvent is experimental. A good starting point for pyridinium chlorides is a binary system of a polar solvent (to dissolve) and a less polar anti-solvent (to induce precipitation).
-
Recommended System: Acetonitrile / Ethyl Acetate.
-
-
Procedure:
-
Place the crude, washed ionic liquid in a flask.
-
Add a minimal amount of hot acetonitrile to fully dissolve the product. Use a hot plate and stir.
-
Once dissolved, slowly add ethyl acetate dropwise while the solution is still hot until it just begins to turn cloudy (this is the saturation point). Add another drop or two of hot acetonitrile to make it clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath or refrigerator (≤ -4 °C) to maximize crystal formation.[1]
-
-
Troubleshooting Crystallization:
-
Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: If you have a small crystal from a previous batch, add it to the solution to induce crystallization.
-
-
Isolation: Collect the white, crystalline product by vacuum filtration and dry thoroughly under high vacuum to remove all residual solvents. The expected melting point is in the range of 155-162 °C.[1]
Data Summary Tables
Table 1: Troubleshooting Guide Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | Incomplete reaction; Product loss during work-up. | Extend reaction time/reflux; Ensure anhydrous conditions; Use gentle inversions for washing. |
| Yellow/Brown Product | Thermal degradation; Impurities in starting materials. | Treat with activated carbon in a suitable solvent (e.g., acetonitrile) followed by hot filtration. |
| Starting Materials in NMR | Insufficient washing. | Perform liquid-liquid extraction (washing) with a non-polar solvent like ethyl acetate (repeat 3x). |
| Failure to Crystallize | Residual solvent/water; High impurity level; Incorrect solvent system. | Ensure high purity first; Dry thoroughly under vacuum; Use a binary solvent system like acetonitrile/ethyl acetate for recrystallization. |
Table 2: Solvent Selection for Purification
| Solvent | Purpose | Rationale | Boiling Point (°C) |
| Ethyl Acetate | Washing/Extraction | Good solubility for non-polar starting materials, poor solubility for the ionic liquid product.[6] | 77 |
| Diethyl Ether | Washing/Extraction | Similar to ethyl acetate, very non-polar, effective for removing hydrophobic impurities.[11] | 35 |
| Acetonitrile | Recrystallization (Solvent) | Polar solvent that dissolves [B4MPy]Cl well, especially when hot. | 82 |
| Toluene | Recrystallization (Anti-solvent) | Can be used as an anti-solvent with more polar solvents to induce crystallization.[11] | 111 |
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Composition and structural effects on the adsorption of ionic liquids onto activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
Technical Support Center: 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl) Viscosity Issues in Electrochemical Cells
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl). This resource is designed to provide in-depth, actionable insights into overcoming the challenges associated with the viscosity of this promising ionic liquid in electrochemical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the viscosity of [B4MPy]Cl.
Q1: Why is my [B4MPy]Cl-based electrolyte excessively viscous?
High viscosity is an inherent characteristic of many ionic liquids, including [B4MPy]Cl, due to strong intermolecular forces such as van der Waals and electrostatic interactions between the bulky pyridinium cation and the chloride anion.[1][2] This issue can be exacerbated by impurities, particularly residual water, and lower operating temperatures.[3][4]
Q2: What is a typical viscosity for pyridinium-based ionic liquids?
The viscosity of pyridinium-based ionic liquids can vary widely, from tens to hundreds of centipoise (cP) at room temperature, depending on the specific anion, the length of the alkyl chain on the cation, and temperature.[1][5][6] For instance, the viscosity of a related compound, 1-butyl-4-methylpyridinium tetrafluoroborate ([b4mpy][BF4]), changes significantly with temperature.[7]
Q3: How does high viscosity negatively impact my electrochemical cell's performance?
High viscosity directly impedes ion transport within the electrolyte.[8] This leads to several performance issues:
-
Low Ionic Conductivity: Reduced ion mobility results in lower conductivity, which increases the internal resistance of the cell.[8]
-
Poor Rate Capability: The slow movement of ions limits how quickly the cell can be charged and discharged.[9]
-
Inefficient Electrode Wetting: A highly viscous electrolyte may not fully penetrate the porous structure of the electrodes, reducing the active surface area for electrochemical reactions.[8]
-
Concentration Polarization: Slow diffusion can lead to the formation of significant ion concentration gradients at the electrode surfaces, limiting the cell's power output.
Q4: Can small amounts of water really affect the viscosity?
Yes, even trace amounts of water can significantly decrease the viscosity of many ionic liquids.[4][10] Water molecules can disrupt the strong ion-ion interactions, effectively lubricating the flow of the bulk liquid. However, it's critical to note that the presence of water will also narrow the electrochemical window of the electrolyte, making it unsuitable for many applications.[11]
Q5: Are there less viscous alternatives to [B4MPy]Cl?
Absolutely. The field of ionic liquids is vast. Alternatives include ionic liquids with different anions (e.g., bis(trifluoromethylsulfonyl)imide, [Tf2N]⁻) or cations (e.g., imidazolium-based) that are known to have lower viscosities.[6][12] However, the choice of ionic liquid is application-specific, as changes in the anion or cation will also alter other key properties like electrochemical stability and conductivity.[12]
Part 2: Troubleshooting Guide for Viscosity-Related Issues
This guide provides a systematic approach to diagnosing and resolving common experimental problems arising from the high viscosity of [B4MPy]Cl electrolytes.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to identify and address viscosity-related performance issues in your electrochemical cell.
Caption: Troubleshooting workflow for viscosity issues.
Symptom: Low Ionic Conductivity & High Internal Resistance
-
Causality: High viscosity restricts the movement of charge-carrying ions between the electrodes, which is the definition of low ionic conductivity. According to Ohm's law, this directly contributes to a higher internal resistance (IR drop) in the cell, causing significant voltage losses, especially at high currents.
-
Recommended Actions:
-
Increase Operating Temperature: The viscosity of ionic liquids decreases exponentially with increasing temperature.[2][13] Carefully increasing the cell's operating temperature can dramatically improve ion mobility. (See Protocol A ).
-
Add a Co-solvent: Introducing a low-viscosity, polar aprotic solvent like acetonitrile (AN) or propylene carbonate (PC) can significantly reduce the overall viscosity of the electrolyte.[11][14] (See Protocol B ).
-
Symptom: Poor High-Rate Performance
-
Causality: During fast charging or discharging, ions must move quickly to the electrode surfaces. High viscosity creates a bottleneck for mass transport, starving the electrode of reactive ions and causing a sharp drop in capacity at high C-rates.[9]
-
Recommended Actions:
-
Formulate with a Co-solvent: This is often the most effective strategy for improving rate capability. A co-solvent drastically lowers viscosity, facilitating faster ion diffusion.[11][15] Be aware that the addition of a co-solvent will likely narrow the stable electrochemical window of the electrolyte.[11] (See Protocol B ).
-
Optimize Electrode Thickness: Thinner electrodes reduce the distance ions need to travel, mitigating the negative impact of high viscosity to some extent.
-
Symptom: Inconsistent or Unstable Cyclic Voltammetry (CV) Scans
-
Causality: Impurities, especially water, not only affect viscosity but can also participate in parasitic electrochemical reactions, leading to unstable CV curves and a reduced electrochemical window.[3][11] High viscosity itself can also distort CV scans by slowing diffusion, leading to broad, ill-defined peaks.
-
Recommended Actions:
-
Purify the [B4MPy]Cl: The primary culprit is often absorbed water. Rigorous drying of the ionic liquid under high vacuum at an elevated temperature is crucial for achieving both lower viscosity and a stable electrochemical window. (See Protocol C ).
-
Part 3: Mitigation Strategies & Experimental Protocols
Protocol A: Temperature Optimization Study
This protocol details a method to quantify the effect of temperature on cell performance.
-
Cell Assembly: Assemble your electrochemical test cell (e.g., a coin cell) using your [B4MPy]Cl-based electrolyte in a controlled environment (glovebox).
-
Initial Characterization: At room temperature (e.g., 25 °C), perform a baseline electrochemical impedance spectroscopy (EIS) measurement to determine the initial internal resistance and a galvanostatic charge-discharge (GCD) cycle at a moderate C-rate (e.g., C/5).
-
Temperature Increments: Place the cell in a temperature-controlled chamber. Increase the temperature in increments of 10 °C (e.g., to 35 °C, 45 °C, 55 °C).
-
Equilibration and Testing: Allow the cell to thermally equilibrate for at least 1 hour at each new temperature. Repeat the EIS and GCD measurements at each temperature point.
-
Data Analysis: Plot the internal resistance (from EIS) and discharge capacity (from GCD) as a function of temperature. This will reveal the optimal operating temperature that balances performance gains against potential thermal degradation.
Data Presentation: Expected Impact of Temperature on Viscosity
| Temperature (°C) | Relative Viscosity | Expected Impact on Ionic Conductivity |
| 25 | High | Low |
| 40 | Moderate | Improved |
| 60 | Low | Significantly Improved |
Note: This table provides a qualitative trend. Actual values must be determined experimentally.
Protocol B: Co-Solvent Formulation and Testing
This protocol describes how to prepare and evaluate [B4MPy]Cl electrolytes with a low-viscosity co-solvent.
-
Co-solvent Selection: Choose a high-purity, battery-grade polar aprotic solvent. Acetonitrile (AN) and Propylene Carbonate (PC) are common choices.[11]
-
Electrolyte Preparation (in a glovebox):
-
Prepare a series of electrolyte mixtures with varying weight ratios of [B4MPy]Cl to the co-solvent (e.g., 9:1, 7:3, 1:1).
-
Ensure thorough mixing until a homogenous, single-phase liquid is formed.
-
-
Electrochemical Evaluation:
-
For each formulation, assemble a test cell.
-
Measure the ionic conductivity using a conductivity meter.
-
Determine the electrochemical stability window using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[16]
-
Perform GCD cycling at various C-rates (e.g., C/10, C/2, 1C) to assess rate capability.
-
-
Analysis: Compare the conductivity, electrochemical window, and rate capability of each formulation to select the optimal mixture for your application.
Data Presentation: Example of Co-Solvent Effects
| [B4MPy]Cl:AN Ratio (w/w) | Viscosity (Qualitative) | Ionic Conductivity (Qualitative) | Electrochemical Window (V) |
| 10:0 (Neat) | Very High | Low | Widest |
| 7:3 | Moderate | High | Reduced |
| 1:1 | Low | Very High | Significantly Reduced |
Protocol C: High-Vacuum Drying of [B4MPy]Cl
This protocol is essential for removing volatile impurities, primarily water.
-
Preparation: Place the as-received [B4MPy]Cl in a Schlenk flask or a similar vacuum-rated vessel.
-
Drying Procedure:
-
Connect the flask to a high-vacuum line (<10⁻² mbar).
-
While under vacuum, gently heat the flask in an oil bath to 60-80 °C. Caution: Do not exceed the thermal stability limit of the ionic liquid.
-
Maintain these conditions for at least 24-48 hours with continuous stirring to ensure efficient removal of water.
-
-
Storage: After drying, cool the flask to room temperature under vacuum before transferring it directly into an inert atmosphere (e.g., an argon-filled glovebox) for storage. Do not expose the dried ionic liquid to ambient air.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 5. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. qianggroup.com [qianggroup.com]
- 9. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Viscosity of aqueous ionic liquids analogues as a function of water content and temperature | Semantic Scholar [semanticscholar.org]
- 14. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00051B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Navigating Solubility Challenges with 1-Butyl-4-methylpyridinium chloride: A Technical Support Guide
Heilbronn, Germany - As a leading supplier of ionic liquids for pioneering research, Iolitec is committed to empowering scientists with the resources they need for success. This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl). Drawing from our extensive expertise, this guide offers practical, field-proven insights to ensure seamless integration of this versatile ionic liquid into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its melting point is in the range of 155-162 °C.[2] It is known to be soluble in water and various organic solvents.[1]
Q2: I've noticed the solid appears clumpy. Is this normal?
Yes, this can be normal. Due to the hygroscopic nature of many chloride-based ionic liquids, this compound can absorb atmospheric moisture, leading to clumping.[3][4] It is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere, to minimize water uptake.[5]
Q3: How does the presence of water affect the solubility and performance of this compound?
Water can significantly impact the properties of ionic liquids. While [B4MPy]Cl is soluble in water, unintended water absorption can alter its physicochemical properties such as viscosity and polarity.[1] In applications where the ionic liquid is used as a non-aqueous solvent, the presence of water can interfere with reactions or solubility studies of other components.[2] For instance, in cellulose dissolution, a key application for some ionic liquids, water content above 1 wt% can significantly impair solvent efficacy.[6] Therefore, for applications requiring anhydrous conditions, it is essential to handle the ionic liquid under an inert atmosphere and use dried solvents.
Q4: Can this compound act as a surfactant?
While not extensively documented for this specific ionic liquid, pyridinium-based ionic liquids with longer alkyl chains can exhibit surfactant-like behavior and form micelles in aqueous solutions. This property is dependent on the alkyl chain length and the nature of the anion. Further investigation would be needed to determine the critical micelle concentration (CMC) of this compound.
Troubleshooting Dissolution Issues
This section addresses common problems encountered during the dissolution of this compound and provides systematic solutions.
Problem 1: The ionic liquid is dissolving very slowly or not at all in my chosen solvent.
-
Possible Cause 1: Inappropriate Solvent Choice. The principle of "like dissolves like" is a good starting point.[7] this compound has a polar pyridinium head group and a nonpolar butyl tail, giving it a degree of amphiphilicity. Its solubility will be highest in polar protic and polar aprotic solvents.
-
Solution 1: Solvent Selection. If experiencing poor solubility, consider switching to a more polar solvent. A qualitative solubility guide is provided in Table 1.
Solvent Class Solvent Name Expected Solubility Rationale Polar Protic Water High The ionic nature of [B4MPy]Cl allows for strong electrostatic interactions and hydrogen bonding with water.[1] Methanol, Ethanol High These polar protic solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Polar Aprotic DMSO, Acetonitrile Moderate to High These solvents have high dielectric constants and can solvate the charged species of the ionic liquid. DMSO is a particularly strong solvent for many salts.[8] Acetone Moderate Acetone's polarity is sufficient to dissolve the ionic liquid, though it may be less effective than more polar aprotic solvents. Non-Polar Toluene, Hexane Low The non-polar nature of these solvents makes them poor choices for dissolving ionic salts like [B4MPy]Cl.[9] -
Possible Cause 2: Insufficient Temperature. As a solid with a relatively high melting point, the dissolution of this compound is an endothermic process, and its solubility is expected to increase with temperature.
-
Solution 2: Temperature Elevation. Gently heating the mixture can significantly increase the rate of dissolution and the overall solubility. A detailed protocol is provided in the "Experimental Protocols" section.
Problem 2: The solution is cloudy or contains suspended particles after dissolution.
-
Possible Cause 1: Incomplete Dissolution. The solution may not have reached equilibrium, or the concentration may exceed the solubility limit at the current temperature.
-
Solution 1: Continued Stirring and/or Heating. Ensure the solution is stirred vigorously for an adequate period. If solubility is still an issue, consider gentle heating as described in the protocol below.
-
Possible Cause 2: Impurities. The starting material may contain insoluble impurities.
-
Solution 2: Filtration. If the particles do not dissolve with heating and stirring, they are likely insoluble impurities. The solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove them.
Problem 3: The ionic liquid precipitates out of solution upon cooling.
-
Possible Cause: Supersaturation. The solution was likely prepared at an elevated temperature where the solubility is higher, and upon cooling, it became supersaturated, leading to precipitation.[6]
-
Solution: Re-heating or Co-solvent Addition. The solution can be gently reheated to redissolve the precipitate. If the application requires a stable solution at a lower temperature, the initial concentration should be reduced, or a co-solvent can be added to increase the solubility at that temperature.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol outlines the standard procedure for dissolving solid [B4MPy]Cl in a suitable solvent.
-
Preparation: Weigh the desired amount of this compound in a clean, dry vessel. Due to its hygroscopic nature, it is recommended to perform this step in a glove box or under a stream of dry inert gas if anhydrous conditions are required.[5]
-
Solvent Addition: Add the chosen solvent to the vessel containing the ionic liquid.
-
Stirring: Begin vigorous stirring using a magnetic stir bar.
-
Heating (Optional): If dissolution is slow, gently heat the mixture on a hot plate with stirring. A temperature of 40-60 °C is often sufficient to significantly increase the dissolution rate. For temperature-sensitive applications, monitor the temperature closely.
-
Observation: Continue stirring until the solid is completely dissolved, resulting in a clear solution.
-
Cooling: If heated, allow the solution to cool to the desired experimental temperature. Observe for any signs of precipitation.
Protocol 2: Enhancing Solubility with Co-solvents
In cases where solubility in a single solvent is limited, a co-solvent system can be employed.
-
Co-solvent Selection: Choose a co-solvent that is miscible with the primary solvent and is likely to enhance the solubility of [B4MPy]Cl. For example, if the primary solvent is moderately polar, adding a small amount of a highly polar aprotic solvent like DMSO can be effective.[8]
-
Initial Dissolution: Attempt to dissolve the [B4MPy]Cl in the primary solvent following Protocol 1.
-
Titration with Co-solvent: If dissolution is incomplete, add the co-solvent dropwise while stirring vigorously.
-
Observation: Continue adding the co-solvent until the ionic liquid is fully dissolved. Note the approximate ratio of the two solvents required for complete dissolution.
-
Stability Check: Allow the solution to stand at the desired temperature to ensure long-term stability and absence of precipitation.
Visualization of Dissolution Strategy
The following diagram outlines a decision-making workflow for achieving complete dissolution of this compound.
Caption: Decision tree for selecting a dissolution method.
References
- 1. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl)
Welcome to the technical support center for 1-butyl-4-methylpyridinium chloride ([B4MPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As an ionic liquid, [B4MPy]Cl offers a unique reaction environment due to its low volatility, thermal stability, and ability to dissolve a wide range of compounds.[1] However, its distinct properties can also present challenges. This guide provides practical, experience-driven solutions to help you optimize your reaction conditions and achieve reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about working with this compound.
Q1: What are the key physical and chemical properties of [B4MPy]Cl I should be aware of?
Understanding the fundamental properties of [B4MPy]Cl is crucial for experimental design. It is a white to light yellow solid at room temperature with a melting point between 155-162 °C.[1] It is soluble in water and some organic solvents.[2] Notably, it exhibits excellent thermal stability and low volatility, which are advantageous for reactions requiring elevated temperatures.[1]
| Property | Value | Source |
| CAS Number | 112400-86-9 | [1] |
| Molecular Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.69 g/mol | [1] |
| Appearance | White to light yellow solid | [1][2] |
| Melting Point | 155-162 °C | [1] |
| Purity | Typically ≥ 98-99% (HPLC) | [1][3][4] |
| Storage Conditions | Inert atmosphere, room temperature. Protect from light. | [1][3] |
Q2: How does the purity of [B4MPy]Cl, especially water and halide content, affect my reaction?
The purity of any ionic liquid is paramount. Trace impurities, particularly water and halide ions from synthesis, can significantly impact reaction kinetics, catalyst stability, and product selectivity. Water can act as a competing nucleophile or a catalyst poison in sensitive reactions. Residual halides can coordinate to metal catalysts, altering their activity. Therefore, using high-purity [B4MPy]Cl (≥99%) is strongly recommended.[1] If you suspect impurities, purification by recrystallization or drying under high vacuum at an elevated temperature (below its decomposition temperature) is advisable.
Q3: What is the general thermal stability of [B4MPy]Cl? At what temperature does it start to decompose?
Q4: How do I properly dry [B4MPy]Cl to remove residual water?
Given its hygroscopic nature, rigorous drying of [B4MPy]Cl is often necessary. A common and effective method is to dry the ionic liquid under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-100 °C) for several hours (typically 12-24 hours) with stirring. The exact temperature and duration will depend on the initial water content and the scale of your experiment. The use of a Schlenk line or a glovebox for handling the dried ionic liquid is recommended to prevent reabsorption of atmospheric moisture.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using [B4MPy]Cl as a reaction solvent.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Reaction monitoring (TLC, GC, NMR) shows slow consumption of starting materials.
-
The reaction does not proceed to completion, even after extended reaction times.
Possible Causes & Solutions:
-
Insufficient Mass Transfer: Due to the often higher viscosity of ionic liquids compared to conventional molecular solvents, reactant diffusion can be limited.
-
Solution: Increase the stirring rate to improve mixing. If the viscosity is particularly high at your reaction temperature, consider a slight increase in temperature to decrease viscosity, provided your reactants and products are thermally stable.
-
-
Low Reactant Solubility: While [B4MPy]Cl can dissolve a wide range of compounds, some nonpolar organic molecules may have limited solubility.[1]
-
Diagnostic Test: Visually inspect the reaction mixture for undissolved solids or phase separation.
-
Solution: If solubility is an issue, consider the addition of a co-solvent. However, be aware that a co-solvent can alter the unique properties of the ionic liquid.
-
-
Presence of Water: As mentioned in the FAQs, water can inhibit certain reactions.
-
Solution: Ensure your [B4MPy]Cl is rigorously dried before use. Dry all reactants and use dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.
-
-
Inappropriate Reaction Temperature: The optimal temperature for a reaction in an ionic liquid may differ from that in a conventional solvent.
-
Solution: Systematically screen a range of temperatures to find the optimum for your specific reaction.
-
Workflow for Troubleshooting Slow Reactions
Caption: Decision workflow for addressing slow or incomplete reactions in [B4MPy]Cl.
Issue 2: Low Product Yield and/or Purity
Symptoms:
-
Isolation of the desired product in a lower-than-expected quantity.
-
Presence of significant side products or unreacted starting materials in the final product.
Possible Causes & Solutions:
-
Product Instability in the Ionic Liquid: The product may degrade under the reaction conditions.
-
Diagnostic Test: Dissolve a pure sample of your expected product in [B4MPy]Cl and stir under the reaction conditions (temperature, time). Monitor for decomposition.
-
Solution: If the product is unstable, try reducing the reaction temperature or time.
-
-
Side Reactions Promoted by the Ionic Liquid: The ionic nature of [B4MPy]Cl can sometimes promote undesired reaction pathways.
-
Solution: A thorough understanding of your reaction mechanism is key. Consider if the ionic environment could favor alternative mechanistic pathways. Adjusting reaction parameters like temperature or reactant concentrations may help.
-
-
Difficult Product Extraction: The high polarity of [B4MPy]Cl can make extracting nonpolar to moderately polar organic products challenging.
-
Solution: Refer to the "Difficulty in Product Extraction" section below for detailed strategies. Inefficient extraction can be mistaken for a low-yielding reaction.
-
-
Catalyst Deactivation: If using a catalyst, it may be deactivated by impurities in the ionic liquid or by the ionic liquid itself.
-
Solution: Ensure the purity of your [B4MPy]Cl. If catalyst deactivation is suspected, consider catalyst screening to find a more robust catalytic system for this solvent.
-
Issue 3: Difficulty in Product Extraction
Symptoms:
-
Poor recovery of the product from the ionic liquid phase after extraction with an organic solvent.
-
Formation of stable emulsions during liquid-liquid extraction.
Possible Causes & Solutions:
-
High Product Solubility in [B4MPy]Cl: Your product may have a high affinity for the ionic liquid phase.
-
Solution 1: Solvent Selection: Use a sequence of extraction solvents with varying polarities. Start with a nonpolar solvent (e.g., hexane, diethyl ether) and gradually increase the polarity (e.g., ethyl acetate, dichloromethane).
-
Solution 2: Back-Extraction with an Aqueous Phase: If your product is less water-soluble than the ionic liquid, you can dissolve the reaction mixture in water and then extract your product with an organic solvent. [B4MPy]Cl is water-soluble, which facilitates this approach.[2]
-
Solution 3: Distillation/Sublimation: If your product is volatile and thermally stable, you may be able to separate it from the non-volatile ionic liquid by distillation or sublimation under reduced pressure.
-
-
Emulsion Formation: The amphiphilic nature of the pyridinium cation can sometimes lead to the formation of emulsions.
-
Solution 1: Centrifugation: Centrifuging the mixture can help to break the emulsion.
-
Solution 2: Addition of Brine: Adding a saturated aqueous solution of sodium chloride can sometimes help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Experimental Protocol: Product Extraction via Aqueous Workup
-
After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Transfer the [B4MPy]Cl reaction mixture to a separatory funnel.
-
Add deionized water to the separatory funnel to dissolve the ionic liquid. The volume of water will depend on the amount of ionic liquid used.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate. The aqueous layer will contain the dissolved [B4MPy]Cl, and the organic layer will contain your product.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water and then with brine to remove any residual ionic liquid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your product.
Issue 4: Solvent Recycling and Purity Issues
Symptoms:
-
Decreased reaction performance when using recycled [B4MPy]Cl.
-
Discoloration or change in the physical appearance of the recycled ionic liquid.
Possible Causes & Solutions:
-
Accumulation of Impurities: Small amounts of reactants, products, or byproducts can accumulate in the recycled ionic liquid over several cycles.
-
Solution: After product extraction, wash the ionic liquid phase with a volatile organic solvent (in which the impurities are soluble but the ionic liquid is not) to remove residual organic compounds. Then, dry the ionic liquid under high vacuum to remove the washing solvent and any absorbed water.
-
-
Thermal Decomposition: If the ionic liquid has been subjected to high temperatures for prolonged periods, some degradation may have occurred.
-
Solution: Monitor the color of the ionic liquid. A significant darkening may indicate decomposition. If decomposition is suspected, it is best to use a fresh batch of the ionic liquid.
-
Diagram for Solvent Recycling
Caption: A typical workflow for the recycling and purification of [B4MPy]Cl after a reaction.
References
stability of 1-Butyl-4-methylpyridinium chloride in the presence of strong acids or bases
Welcome to the technical support center for 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this ionic liquid in the presence of strong acids and bases. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Stability of [B4MPy]Cl
This guide addresses common problems encountered during experiments involving [B4MPy]Cl under challenging pH conditions.
Scenario 1: Unexpected Side-Product Formation in a Base-Catalyzed Reaction
Problem: "I am running a base-catalyzed reaction in [B4MPy]Cl, and I'm observing unexpected peaks in my HPLC/GC-MS analysis. My yield of the desired product is also lower than expected."
Probable Cause: You are likely observing degradation products of [B4MPy]Cl. Pyridinium salts are susceptible to attack by strong bases, leading to several possible degradation pathways.
Root Cause Analysis & Solution:
-
Hofmann Elimination: Strong, sterically hindered bases can deprotonate the butyl chain of the [B4MPy]+ cation, leading to a Hofmann elimination reaction. This results in the formation of 1-butene and 4-methylpyridine. The bulkiness of the pyridinium leaving group favors the formation of the least substituted alkene[1][2][3][4].
-
Solution: If your reaction conditions permit, consider using a weaker base or a base with less steric hindrance. Alternatively, lowering the reaction temperature may disfavor the elimination pathway.
-
-
Nucleophilic Attack and Ring Opening: If your reaction mixture contains potent nucleophiles (e.g., primary or secondary amines, hydroxides at high concentrations), they can directly attack the pyridinium ring. This can lead to a complex mixture of ring-opened products, a process related to the Zincke reaction[5][6][7].
-
Solution: Protect primary and secondary amine functionalities if they are not the intended reactants. If hydroxide is the base, maintain the lowest effective concentration and temperature.
-
Troubleshooting Workflow:
Caption: Decision workflow for diagnosing [B4MPy]Cl degradation in basic media.
Scenario 2: Phase Separation or Color Change in Acidic Media
Problem: "Upon adding a strong acid (e.g., concentrated H₂SO₄, HCl) to my [B4MPy]Cl, I noticed a color change and, in some cases, phase separation."
Probable Cause: While pyridinium salts are generally more stable in acidic than basic conditions, extremely low pH and the presence of certain anions can lead to secondary reactions or changes in the physical properties of the ionic liquid.
Root Cause Analysis & Solution:
-
Anion Exchange: If you are using a strong acid like H₂SO₄ or HNO₃, you can have an anion exchange with the chloride of your ionic liquid. This can alter the physical properties, such as melting point and viscosity, potentially leading to phase separation.
-
Protonation Effects: The 4-methyl group is weakly electron-donating, which slightly increases the electron density of the pyridinium ring compared to unsubstituted pyridine. However, under superacidic conditions, interactions with the pi-system of the ring can occur, leading to color changes. The stability of the cation itself is generally high in the absence of aggressive nucleophiles. Ionic liquids themselves can alter the acidity of dissolved Brønsted acids[8][9].
Solution:
-
If possible, use an acid with a conjugate base that matches the anion of your ionic liquid to avoid exchange (e.g., HCl in [B4MPy]Cl).
-
Ensure your [B4MPy]Cl is anhydrous, as water can affect the acidity and solvation properties of the medium[8].
-
The color change is often an indicator of altered electronic structure and may not necessarily mean decomposition. However, it is crucial to characterize your system spectroscopically to confirm the integrity of the cation.
II. Frequently Asked Questions (FAQs)
Q1: What is the general pH stability range for this compound?
A1: [B4MPy]Cl is most stable in neutral to moderately acidic conditions (pH 2-7). It exhibits limited stability in the presence of strong bases (pH > 10), where degradation via Hofmann elimination or nucleophilic attack can occur. The stability in highly acidic media (pH < 1) is generally good, but secondary effects like anion exchange can be a factor.
Q2: How can I monitor the degradation of [B4MPy]Cl in my reaction?
A2: Several analytical techniques can be employed:
-
¹H NMR Spectroscopy: This is an excellent method for monitoring the stability of the [B4MPy]⁺ cation. Look for the disappearance of the characteristic pyridinium proton signals or the appearance of new signals corresponding to degradation products like 4-methylpyridine.
-
HPLC with UV/Vis or MS Detection: An HPLC method can be developed to quantify the concentration of [B4MPy]Cl over time. A mass spectrometer detector is invaluable for identifying degradation products.
-
GC-MS: This is particularly useful for detecting volatile degradation products like 1-butene and 4-methylpyridine.
Q3: Does the purity of [B4MPy]Cl affect its stability?
A3: Absolutely. Impurities from the synthesis, such as residual pyridine, 4-methylpyridine, or alkyl halides, can participate in side reactions. For instance, residual 4-methylpyridine can act as a nucleophile. It is crucial to use high-purity [B4MPy]Cl for demanding applications.
Q4: Are there more stable alternatives to [B4MPy]Cl for high pH applications?
A4: Yes, for applications requiring high basicity, ionic liquids with more robust cations are recommended. For example, tetraalkylammonium or phosphonium-based ionic liquids lack the electrophilic aromatic ring of pyridinium salts and are generally more stable towards nucleophilic attack and Hofmann elimination. However, they may have different solvation properties that need to be considered.
III. Experimental Protocols
Protocol 1: ¹H NMR Assay for Stability Assessment in Basic Media
Objective: To quantitatively assess the degradation of [B4MPy]Cl in the presence of a strong base over time.
Materials:
-
This compound ([B4MPy]Cl), high purity (≥99%)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Base solution (e.g., 1 M NaOD in D₂O)
-
Internal standard (e.g., 1,4-dioxane or trimethylsilylpropanoic acid sodium salt)
-
NMR tubes, volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of [B4MPy]Cl in the chosen deuterated solvent with a known concentration of the internal standard.
-
Initiation of Degradation: In an NMR tube, mix a precise volume of the [B4MPy]Cl stock solution with a precise volume of the base solution.
-
NMR Analysis: Acquire a ¹H NMR spectrum immediately after mixing (t=0). Continue to acquire spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Processing: Integrate the area of a characteristic peak of the [B4MPy]⁺ cation (e.g., the protons on the butyl chain) and the peak of the internal standard.
-
Quantification: Calculate the concentration of [B4MPy]Cl at each time point relative to the constant concentration of the internal standard. Plot the concentration versus time to determine the degradation kinetics.
Data Interpretation:
| Time (hours) | [B4MPy]Cl Concentration (M) | % Degradation |
| 0 | 0.100 | 0 |
| 1 | 0.095 | 5 |
| 4 | 0.082 | 18 |
| 24 | 0.045 | 55 |
Caption: Example data table for tracking [B4MPy]Cl degradation.
IV. Degradation Pathways
The primary degradation mechanisms for [B4MPy]Cl in the presence of a strong base are Hofmann elimination and nucleophilic attack on the pyridinium ring.
Caption: Key degradation pathways of [B4MPy]Cl in basic conditions.
V. References
-
Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. Angew. Chem. Int. Ed. 2018, 57, 11035–1039. 5
-
This compound - ChemBK. ChemBK. 10
-
Reactivity of pyridinium salts 2a-c towards nucleophiles. ResearchGate. 6
-
Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters, ACS Publications. 11
-
On the Chemical Stabilities of Ionic Liquids. Molecules, PubMed Central. 12
-
Hofmann Elimination Explained. Pearson+. 1
-
Pyrylium Salt Reagent for Nucleophilic Aromatic Substitution Reactions of Amino Heteroaromatic Compounds. TCI Chemicals. 13
-
Nucleophilic addition reactions to pyridines. Química Organica.org. 7
-
Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Green Chemistry, RSC Publishing. 14
-
This compound. Chem-Impex. 15
-
Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, RSC Publishing. 16
-
Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. Green Chemistry, RSC Publishing. 17
-
Safety Data Sheet - this compound. Iolitec. 18
-
The Biodegradation of Ionic Liquids - the View from a Chemical Structure Perspective. ChemSusChem. 19
-
Development of ionic liquid crystals based on pyridinium and picolinium cations. Liquid Crystals. 20
-
Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Journal of Coordination Chemistry. 21
-
Determination of an Acidic Scale in Room Temperature Ionic Liquids. Journal of the American Chemical Society, ACS Publications. 8
-
Acids and Bases in Ionic Liquids. ResearchGate. 22
-
Hofmann elimination. Wikipedia. 2
-
Brønsted acids in ionic liquids: How acidity depends on the liquid structure. Queen's University Belfast Research Portal. 9
-
Degradation processes of protic ionic liquids for NH3 separation. New Journal of Chemistry, RSC Publishing. 23
-
This compound. Google Shopping. 24
-
Identification of ionic liquid breakdown products in an advanced oxidation system. Journal of Hazardous Materials. 25
-
When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Semantic Scholar. 26
-
Ionic Liquids: Methods of Degradation and Recovery. ResearchGate. 27
-
Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. ResearchGate. 28
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PeerJ, National Institutes of Health. 29
-
Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE. Vedantu. 30
-
The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? Master Organic Chemistry. 3
-
Hofmann Elimination. Organic Chemistry Tutor. 4
References
- 1. Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. chembk.com [chembk.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrylium Salt Reagent for Nucleophilic Aromatic Substitution Reactions of Amino Heteroaromatic Compounds | TCI AMERICA [tcichemicals.com]
- 14. Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemimpex.com [chemimpex.com]
- 16. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 17. Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. iolitec.de [iolitec.de]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Degradation processes of protic ionic liquids for NH3 separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. Identification of ionic liquid breakdown products in an advanced oxidation system [ouci.dntb.gov.ua]
- 26. When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl) Electrolytes
Welcome to the technical support center for 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl) electrolytes. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions encountered by researchers and drug development professionals. This resource is designed to provide practical, in-depth solutions to ensure the optimal performance of your [B4MPy]Cl electrolytes.
I. Troubleshooting Guide: Diagnosing and Resolving Poor Performance
This section addresses specific performance issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Issue 1: Lower than Expected Ionic Conductivity
You've prepared your [B4MPy]Cl electrolyte, but the measured ionic conductivity is significantly lower than literature values.
Potential Causes & Solutions:
-
Water Content: [B4MPy]Cl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Water, even in small amounts, can significantly increase the viscosity of the ionic liquid, thereby reducing ionic mobility and conductivity.[4]
-
Halide Impurities: Residual chloride from the synthesis process is a common impurity.[6] These impurities can dramatically increase the viscosity of the electrolyte, leading to poor conductivity.[6][7]
-
Solution: Purification is crucial. Recrystallization from a suitable solvent system, such as ethyl acetate, can help remove excess halide ions.[8] For a more rigorous purification, column chromatography may be necessary.
-
-
Organic Solvent Residue: Incomplete removal of solvents used during synthesis or purification (e.g., ethyl acetate, acetone) can also lower conductivity.
-
Solution: Ensure complete solvent removal by drying under high vacuum for an extended period. The use of techniques like a Schlenk line can be beneficial.
-
Issue 2: Narrow Electrochemical Window
Your cyclic voltammetry (CV) results show a narrower electrochemical window than anticipated, limiting the operating voltage of your device.
Potential Causes & Solutions:
-
Water Impurities: The presence of water is a primary culprit for a reduced electrochemical window.[5] Water can be electrochemically active, leading to premature breakdown of the electrolyte.
-
Solution: As with conductivity issues, rigorous drying of the [B4MPy]Cl is essential. Perform all electrochemical measurements in a controlled, dry environment.
-
-
Impurities from Synthesis: Unreacted starting materials, such as 4-methylpyridine or 1-chlorobutane, can have their own redox potentials within the expected window of the ionic liquid, leading to interfering peaks and an apparent narrowing of the stable region.
-
Solution: High-purity [B4MPy]Cl is critical. Utilize purification methods like recrystallization or column chromatography to remove organic impurities. Characterization by NMR spectroscopy can confirm the absence of starting materials.[9]
-
-
Working Electrode Surface: A poorly prepared or contaminated working electrode can exhibit catalytic effects that promote electrolyte decomposition at potentials lower than the intrinsic limit.
-
Solution: Meticulously polish the working electrode (e.g., glassy carbon) with alumina slurries of decreasing particle size, followed by thorough rinsing with an appropriate anhydrous solvent and drying under vacuum.[5]
-
Issue 3: Inconsistent or Irreproducible Experimental Results
You are observing significant variations in performance metrics (e.g., conductivity, capacitance) between different batches of [B4MPy]Cl or even between experiments using the same batch.
Potential Causes & Solutions:
-
Hygroscopicity and Handling: Due to its hygroscopic nature, inconsistent exposure to ambient atmosphere during handling and storage can lead to varying water content in your electrolyte, causing irreproducible results.[1][2][3]
-
Solution: Implement a strict protocol for handling and storing [B4MPy]Cl. Always work in a glovebox with a controlled, low-humidity atmosphere. Use sealed vials and minimize the time the ionic liquid is exposed to air.
-
-
Batch-to-Batch Purity Variations: If synthesizing [B4MPy]Cl in-house, slight variations in reaction conditions or purification effectiveness can lead to differing impurity profiles between batches.
-
Thermal History: The thermal history of the ionic liquid can influence its physical properties.
-
Solution: Ensure a consistent thermal protocol for all samples. Before use, it may be beneficial to heat the ionic liquid to a specific temperature under vacuum to erase any previous thermal history and ensure a consistent starting state.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor [B4MPy]Cl performance.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
The most common method is the quaternization of 4-methylpyridine with 1-chlorobutane.[8][12] This reaction is typically carried out under reflux in a suitable solvent like ethyl acetate.[8] The product, [B4MPy]Cl, often precipitates from the reaction mixture upon cooling and can then be isolated and purified.
Q2: How should I properly store [B4MPy]Cl?
Due to its hygroscopic nature, [B4MPy]Cl should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). A desiccator or a glovebox is the ideal storage environment to minimize moisture absorption. For long-term storage, refrigeration at low temperatures (≤ -4 °C) is recommended to maintain stability.[13]
Q3: What are the key analytical techniques for characterizing the purity of [B4MPy]Cl?
A combination of techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities or residual starting materials.[9][10]
-
Karl Fischer (KF) Titration: To accurately quantify the water content.[11] This is crucial for electrochemical applications.
-
Ion Chromatography: Can be used to detect and quantify halide impurities, such as chloride.[14]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the ionic liquid.[12][15]
Q4: Can I use [B4MPy]Cl with a lithium metal electrode?
Caution is advised. While pyridinium-based ionic liquids have good thermal stability, their compatibility with highly reactive electrodes like lithium metal can be an issue.[16][17] The pyridinium cation can be susceptible to reduction at the highly negative potentials of lithium metal, potentially leading to the formation of an unstable solid electrolyte interphase (SEI) and poor cycling performance.[18] Further research and the use of protective additives may be necessary for such applications.
Q5: What are the expected values for the key properties of high-purity [B4MPy]Cl?
| Property | Typical Value | Factors Influencing the Value |
| Melting Point | 155-162 °C[13] | Purity, water content |
| Ionic Conductivity | Varies with temperature and purity | Temperature, water content, halide impurities |
| Electrochemical Window | ~4.7 V (can be influenced by experimental conditions)[5] | Purity, water content, electrode material |
| Thermal Decomposition Temperature | Generally high for pyridinium ILs[12][16] | Anion type, purity |
Note: The provided values are approximate and can vary based on the specific experimental conditions and the purity of the sample.
Experimental Protocol: Purification of [B4MPy]Cl by Recrystallization
This protocol outlines a standard procedure for purifying synthesized [B4MPy]Cl to remove unreacted starting materials and excess halide impurities.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (anhydrous)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum pump
-
Schlenk line or glovebox for handling the purified product
Experimental Workflow:
Caption: Recrystallization workflow for [B4MPy]Cl purification.
Step-by-Step Methodology:
-
Dissolution: Place the crude [B4MPy]Cl in a round-bottom flask and add a minimal amount of hot ethyl acetate to dissolve the solid. It is important to use the minimum volume of solvent necessary to achieve a saturated solution at the elevated temperature.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Pure [B4MPy]Cl should crystallize out of the solution as the solubility decreases. If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod or by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous ethyl acetate to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a clean flask and dry them under high vacuum for 24-48 hours to remove all traces of the solvent.
-
Storage: Once completely dry, transfer the purified [B4MPy]Cl to a sealed container inside a glovebox or desiccator for storage.
III. References
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. --INVALID-LINK--
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. --INVALID-LINK--
-
Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications. --INVALID-LINK--
-
Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. ResearchGate. --INVALID-LINK--
-
CHAPTER 1: Novel Analytical Techniques for Smart Ionic Liquid Materials. Royal Society of Chemistry. --INVALID-LINK--
-
Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Bentham Science. --INVALID-LINK--
-
CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Publications. --INVALID-LINK--
-
Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. ResearchGate. --INVALID-LINK--
-
Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Taylor & Francis Online. --INVALID-LINK--
-
This compound. Chem-Impex. --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. ResearchGate. --INVALID-LINK--
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI. --INVALID-LINK--
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. ResearchGate. --INVALID-LINK--
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. SOLVOMET. --INVALID-LINK--
-
Application Notes and Protocols: Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride. Benchchem. --INVALID-LINK--
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. Springer. --INVALID-LINK--
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. Royal Society of Chemistry. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. --INVALID-LINK--
-
Determination of pyridinium ionic liquid cations by ion chromatography with direct conductivity detection. ResearchGate. --INVALID-LINK--
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. MDPI. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. solvomet.eu [solvomet.eu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. longdom.org [longdom.org]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Recycling and Reuse of 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl)
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides practical, field-tested advice for the recovery, purification, and reuse of the ionic liquid (IL) 1-Butyl-4-methylpyridinium chloride. The high cost and potential environmental impact of ionic liquids make efficient recycling crucial for sustainable and economically viable research.[1][2][3] This document is structured to address common challenges and questions encountered during the experimental lifecycle of [B4MPy]Cl.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and recycling of [B4MPy]Cl.
Q1: Why is recycling this compound necessary?
A1: The primary drivers for recycling [B4MPy]Cl are economic and environmental. Ionic liquids are generally more expensive than traditional volatile organic solvents.[1][2] Developing robust recycling protocols significantly reduces the cost of nanoparticle synthesis, catalysis, biomass processing, and other applications where ILs are used.[1][4][5][6] Environmentally, while pyridinium-based ILs are considered more environmentally friendly than some alternatives due to potential biodegradability, improper disposal should be avoided.[7] Recycling minimizes waste streams and aligns with the principles of green chemistry.
Q2: What are the main challenges in recycling [B4MPy]Cl?
A2: The main challenges depend on the application from which the IL is being recovered. Common issues include:
-
Separation from Reaction Products: Removing non-volatile or thermally sensitive products without degrading the IL.
-
Removal of Contaminants: Eliminating residual solvents, starting materials, water, and byproducts.
-
Purity Verification: Ensuring the recycled IL meets the required purity standards for subsequent experiments to ensure reproducibility.
-
Coloration: The IL may develop a yellow or brown tint after use, indicating the presence of impurities or minor degradation products that need to be removed.[8]
Q3: Is [B4MPy]Cl thermally stable enough for distillation-based recovery methods?
A3: Yes. Pyridinium-based ionic liquids are known for their good thermal stability.[9] [B4MPy]Cl has a high boiling point and negligible vapor pressure, making it an excellent candidate for recovery via vacuum distillation, where volatile impurities or solvents are removed under reduced pressure, leaving the purified IL behind.[2][10] This is often the first and most straightforward method to try when separating the IL from volatile organic compounds.[2][11]
Q4: What are the disposal guidelines for [B4MPy]Cl that cannot be recycled?
A4: If recycling is not feasible, [B4MPy]Cl must be disposed of as chemical waste according to local, state, and federal regulations. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[12] It should never be discharged into sewer systems or waterways.[12][13] Always consult the Safety Data Sheet (SDS) and your institution's environmental health and safety office for specific guidance.[12][13]
Part 2: Troubleshooting Guide for [B4MPy]Cl Recovery
This section provides solutions to specific problems you may encounter during the recycling process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | 1. Incomplete extraction from the reaction mixture. 2. IL is partially soluble in the extraction solvent. 3. Adsorption onto filtration media or equipment surfaces. | 1. Optimize the extraction protocol (e.g., increase solvent volume, number of extraction cycles). 2. Select a more appropriate, immiscible extraction solvent. 3. Pre-rinse equipment with a small amount of solvent. Consider using low-adsorption materials like PTFE. |
| Recycled IL is Colored (Yellow/Brown) | 1. Presence of dissolved, non-volatile organic impurities or byproducts. 2. Minor thermal degradation if excessive heat was used during recovery. | 1. Perform an activated carbon treatment to adsorb colored impurities.[8] 2. Lower the temperature during vacuum distillation. Ensure the process is performed under a high vacuum to reduce the boiling points of volatile contaminants. |
| Recycled IL Contains Water/Solvent | 1. Incomplete drying after aqueous workup or solvent extraction. 2. [B4MPy]Cl is hygroscopic and has absorbed atmospheric moisture. | 1. Dry the IL under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-80°C) for 24-48 hours.[8] 2. Store the purified, dry IL in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Performance in Subsequent Reactions | 1. Residual impurities (catalysts, reactants, byproducts) are interfering with the new reaction. 2. Purity of the recycled IL is insufficient. | 1. Implement a more rigorous purification protocol combining multiple techniques (e.g., solvent extraction followed by activated carbon treatment). 2. Verify the purity of the recycled IL using analytical methods like HPLC or NMR before reuse.[14][15] |
Decision-Making Workflow for [B4MPy]Cl Recycling
The choice of recycling methodology is dictated by the nature of the impurities that need to be removed. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a suitable recycling method.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common recycling scenarios. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [12][13][16]
Protocol 1: Removal of Volatile Impurities via Vacuum Distillation
This method is ideal for separating [B4MPy]Cl from volatile organic solvents (e.g., acetone, ethyl acetate, dichloromethane) or volatile reactants.
Methodology:
-
Setup: Assemble a standard distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask) suitable for vacuum operation. Use high-vacuum grease on all glass joints.
-
Charging the Flask: Place the impure [B4MPy]Cl mixture into the round-bottom flask. Add a magnetic stir bar for gentle agitation. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum to prevent vigorous bumping.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Gently stir the mixture.
-
Distillation: The volatile components will evaporate, condense, and collect in the receiving flask. Monitor the temperature at the distillation head; it should remain steady at the boiling point of the volatile solvent at the applied pressure.
-
Completion: Once all volatile components have been removed, the temperature at the distillation head will drop, and distillation will cease. The purified, non-volatile [B4MPy]Cl will remain in the distillation flask.
-
Cool Down: Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum to prevent atmospheric moisture from being drawn into the dry IL.
Protocol 2: Purification via Liquid-Liquid Extraction
This protocol is effective for separating [B4MPy]Cl from dissolved, non-volatile products or impurities when a suitable immiscible solvent system can be found. Since [B4MPy]Cl is a salt, its solubility depends heavily on the polarity of the solvent.
Methodology:
-
Solvent Selection: Choose an extraction solvent in which the impurities have high solubility, but the [B4MPy]Cl has low solubility. For removing hydrophilic impurities from a solution where [B4MPy]Cl is the main component, you might use a nonpolar organic solvent. Conversely, to extract hydrophilic products, water can be used if the IL is sufficiently hydrophobic.
-
Procedure: a. Place the impure IL mixture into a separatory funnel. b. Add the selected extraction solvent (e.g., diethyl ether, hexane) to the funnel. A typical starting ratio is 1:1 by volume. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Place the funnel in a ring stand and allow the layers to separate completely. e. Drain the bottom layer. The layer containing the IL will depend on the relative densities of the IL and the extraction solvent. f. Repeat the extraction process with fresh solvent 2-3 times to maximize impurity removal.
-
IL Recovery: Combine the IL-rich phases. Remove any residual extraction solvent from the purified IL using vacuum distillation as described in Protocol 1.
Protocol 3: Decolorization with Activated Carbon
This procedure is used as a final polishing step to remove colored impurities.[8]
Methodology:
-
Dissolution: Dissolve the colored, impure [B4MPy]Cl in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or a short-chain alcohol like ethanol).
-
Carbon Addition: Add activated carbon (decolorizing charcoal) to the solution. A typical starting amount is 1-5% by weight relative to the mass of the IL.
-
Stirring: Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-50°C) can sometimes improve efficiency but be cautious of solvent evaporation.
-
Filtration: Remove the activated carbon by vacuum filtration through a pad of Celite® or a fine porosity filter paper to prevent carbon particles from passing through. The filtrate should be colorless.[8]
-
Solvent Removal: Remove the solvent from the purified IL solution using vacuum distillation (Protocol 1) followed by high-vacuum drying to ensure all residual solvent and moisture are eliminated.
Workflow for a Multi-Step Purification Process
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. discoveryalert.com.au [discoveryalert.com.au]
- 4. chemimpex.com [chemimpex.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. Application of Catalysts in the Conversion of Biomass and Its Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. iolitec.de [iolitec.de]
- 14. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 15. This compound 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. chembk.com [chembk.com]
Technical Support Center: Managing Thermal Runaway in Reactions with 1-Butyl-4-methylpyridinium chloride
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals utilizing 1-Butyl-4-methylpyridinium chloride, [C₄mpyr][Cl], in their work. While [C₄mpyr][Cl] is a versatile ionic liquid with excellent thermal stability under intended operating conditions, its use in exothermic reactions or at elevated temperatures requires a thorough understanding of its thermal hazard potential.[1][2]
This document provides in-depth, practical guidance in a question-and-answer format to help you identify, prevent, and mitigate the risks of thermal runaway. Our approach is grounded in the principles of chemical process safety, emphasizing proactive hazard assessment as the cornerstone of safe experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal safety of this compound.
Q1: What is thermal runaway and why is it a critical concern with [C₄mpyr][Cl]?
A1: Thermal runaway is a hazardous situation that occurs when an exothermic reaction or decomposition process generates heat faster than it can be removed by the system's cooling capacity.[3] This creates a dangerous feedback loop: the excess heat increases the reaction temperature, which in turn exponentially accelerates the reaction rate and the rate of heat generation.[3]
For this compound, this is a critical concern for two primary reasons:
-
Exothermic Decomposition: Like many quaternary ammonium salts, [C₄mpyr][Cl] can undergo exothermic thermal decomposition. The proposed mechanism is primarily an Sₙ2 nucleophilic substitution, where the chloride anion attacks the butyl group, yielding volatile and flammable products like 4-methylpyridine and 1-chlorobutane.[4] This decomposition itself releases significant energy.
-
Reaction Solvent Effects: When used as a solvent for other energetic reactions (e.g., hydrogenations, nitrations), the total heat evolved is the sum of the desired reaction's heat and any potential solvent decomposition. A primary reaction that goes out of control can easily raise the system temperature to the onset point of the ionic liquid's own decomposition, leading to a much more severe event.
Q2: What are the typical signs of an impending thermal runaway event?
A2: Early detection is critical for intervention. Key warning signs include:
-
Unexpected Temperature Rise: A deviation from the expected temperature profile, or a temperature increase that does not stabilize even with full cooling applied.[5]
-
Accelerating Rate of Temperature Rise: The most critical indicator. If the rate of temperature increase (dT/dt) is growing, the reaction is accelerating out of control. An approximate rule is that the reaction rate doubles for every 10 °C rise in temperature.[3]
-
Pressure Increase: In a sealed or vented vessel, the generation of gaseous decomposition products (1-chlorobutane, 4-methylpyridine vapors) will cause a rapid and often dangerous pressure increase.[6]
-
Visual & Auditory Cues: Changes in color (e.g., darkening or charring), vigorous boiling or bubbling that is inconsistent with the solvent's boiling point, and audible venting or hissing from pressure relief devices.
Q3: I've heard that ionic liquids are "stable." What is the decomposition temperature for [C₄mpyr][Cl]?
A3: This is a critical question that highlights a common misconception. While many ionic liquids have high thermal stability compared to traditional organic solvents, this stability is not absolute. The "decomposition temperature" is not a single, fixed number; it is highly dependent on several factors:
-
Purity: The presence of impurities, particularly residual starting materials from synthesis (e.g., halides, unreacted amines) or water, can significantly lower the onset temperature of decomposition.
-
Reaction Components: The presence of strong bases, acids, or metals can catalyze decomposition pathways, lowering the stability of the ionic liquid.
-
Experimental Conditions: The rate of heating and the atmosphere (inert vs. air) affect the observed onset temperature.
The core principle of this guide is that you must experimentally determine the thermal stability of your entire reaction mixture, not just the pure ionic liquid.
Section 2: Proactive Hazard Assessment & Prevention
Safety is not achieved by reacting to emergencies, but by preventing them through rigorous upfront analysis. This section details the methodologies for characterizing the thermal risks of your specific process involving [C₄mpyr][Cl].
Q4: How do I properly assess the thermal hazards of my reaction in [C₄mpyr][Cl] before scaling up?
A4: A multi-step calorimetric approach is the industry standard. You must progress from a rapid screening assessment to a more detailed, worst-case scenario analysis.
-
Screening with Differential Scanning Calorimetry (DSC): DSC is a rapid technique to get an initial estimate of the onset temperature (T_onset) and the total energy released (heat of decomposition, ΔH_d). This is a crucial first step for any new or modified process.
-
Adiabatic Calorimetry with Accelerating Rate Calorimetry (ARC): If the DSC screening shows a significant exotherm, ARC is essential. ARC simulates a worst-case "zero heat loss" scenario, providing critical data on the temperature and pressure rise rates under adiabatic conditions, which are directly applicable to a large-scale reactor runaway.[6][9][10]
The workflow below outlines the decision-making process.
Caption: Proactive Thermal Hazard Assessment Workflow.
Protocol 1: DSC Screening for Thermal Hazards
Objective: To obtain an initial estimate of the onset temperature and heat of decomposition for a reaction mixture containing [C₄mpyr][Cl].
Methodology:
-
Sample Preparation: In a glovebox or inert atmosphere, prepare a representative sample of the entire reaction mixture as it would be at the start of the reaction. Accurately weigh 5-10 mg into a high-pressure DSC pan (e.g., gold-plated stainless steel). Hermetically seal the pan.
-
Instrument Setup:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program: Heat the sample from ambient temperature to a temperature well beyond your intended process temperature (e.g., 350-400 °C).
-
Heating Rate: Use a low heating rate, such as 2-5 °C/min, to improve sensitivity for detecting the onset of the exotherm.
-
Atmosphere: Use an inert gas purge (Nitrogen or Argon).
-
-
Data Analysis:
-
Identify any exothermic events (peaks pointing down or up, depending on instrument convention).
-
Determine the Onset Temperature (T_onset): The temperature at which the exothermic peak begins to deviate from the baseline.
-
Calculate the Heat of Decomposition (ΔH_d): Integrate the area of the exothermic peak to determine the total energy released in J/g.
-
Q5: My DSC scan shows a large exotherm. How do I interpret this and what are the next steps?
A5: A sharp exotherm with a high energy release (e.g., > 100 J/g) is a significant warning sign. The next immediate step is to perform an Accelerating Rate Calorimetry (ARC) test to understand the "worst-case" scenario.[9] The ARC provides data under adiabatic conditions, which mimics what happens in a large reactor when cooling fails.
Table 1: Example Adiabatic Calorimetry Data for an Ionic Liquid System (Illustrative) This data is for an analogous compound and is provided for educational purposes. You MUST generate this data for your specific system.
| Parameter | Value | Significance & Implication |
| Onset Temperature (T_onset) | 135 °C | The temperature at which self-heating begins under adiabatic conditions. Your process temperature must remain well below this. |
| Adiabatic Temp. Rise (ΔT_ad) | 210 °C | The total temperature increase if the reaction runs to completion with no heat loss. If T_process + ΔT_ad > boiling point, vessel over-pressurization is certain. |
| Max Self-Heat Rate ((dT/dt)_max) | 150 °C/min | The maximum rate of temperature increase. High rates indicate a very rapid, almost uncontrollable reaction. |
| Max Pressure Rate ((dP/dt)_max) | 80 bar/min | The maximum rate of pressure generation. This is critical for designing emergency relief systems. |
| Time to Maximum Rate (TMR) | 30 minutes | The time from T_onset to the point of maximum reaction rate. A short TMR leaves very little time for operator intervention. |
Section 3: Troubleshooting Guide & Emergency Response
Even with proactive assessment, process deviations can occur. This section provides clear, actionable steps for responding to a developing thermal excursion.
Q6: My reactor temperature is rising uncontrollably and is exceeding the setpoint. What are my immediate actions?
A6: Execute the following steps immediately and in parallel if possible. This is an emergency situation.
Caption: Emergency Response Decision Tree.
Protocol 2: Emergency Quenching Procedure
Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.
Prerequisites:
-
A quenching agent must be identified during the hazard assessment phase. The ideal quencher reacts quickly with a limiting reagent to stop heat generation but does not produce a dangerous secondary exotherm or large volumes of gas.
-
For many reactions in [C₄mpyr][Cl], a cold, inert, high-boiling point solvent can serve as a thermal sink to dilute the reactants and absorb heat. Toluene or a similar aromatic solvent may be suitable, but compatibility must be verified. For specific chemistries (e.g., involving hydrides), an alcohol like isopropanol may be required.[11]
-
The quenching agent and necessary delivery equipment (e.g., cannula, pump) must be staged and ready before the reaction begins.
Methodology:
-
Alert Personnel: Clearly announce the emergency to all lab personnel.
-
Stop All Feeds: Ensure all reactant and reagent additions are stopped.[12]
-
Maximum Cooling: Ensure full cooling is applied to the reactor.[12]
-
Initiate Quench: If the temperature continues to rise, begin adding the pre-selected quenching agent.
-
CAUTION: Add the quencher slowly at first. The quenching reaction itself can sometimes be exothermic. Monitor the temperature and pressure response closely.[12]
-
Continue adding the agent at a rate that brings the temperature under control.
-
-
Evacuate if Necessary: If the temperature and pressure continue to rise uncontrollably despite quenching efforts, do not hesitate. Activate emergency stops, alert emergency services, and evacuate the area immediately.[12]
Section 4: Post-Incident Analysis
Q7: A thermal event occurred. How do I safely handle the aftermath?
A7: After a thermal event, the primary concern is safety.
-
Do Not Approach: Do not approach the reactor until it has cooled to a safe temperature and any pressure has been vented through a proper scrubbing system.
-
Assume Hazardous Atmosphere: The decomposition products (4-methylpyridine, 1-chlorobutane) are volatile, flammable, and irritating.[13] The area must be well-ventilated, and personnel should use appropriate personal protective equipment (PPE), including respiratory protection if necessary.
-
Root Cause Analysis: Once the area is safe, a thorough investigation is mandatory.
-
Preserve all data logs (temperature, pressure, addition rates).
-
Interview all personnel involved.
-
Analyze the remaining material to identify unexpected byproducts or signs of decomposition.
-
Review the initial hazard assessment. Was a potential failure mode missed? Did the process deviate from the established safe operating procedure?
-
Learning from near-misses and incidents is essential for preventing future occurrences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. belmontscientific.com [belmontscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. calpaclab.com [calpaclab.com]
- 13. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Performance-Based Comparative Analysis: 1-Butyl-4-methylpyridinium Chloride ([B4MPy]Cl) vs. 1-Butyl-3-methylimidazolium Chloride ([B3MIm]Cl) for Advanced Applications
Introduction
In the landscape of green chemistry and advanced materials, ionic liquids (ILs) have established themselves as a versatile class of compounds with tunable physicochemical properties.[1][2] Their negligible vapor pressure, wide liquidus range, and high thermal stability make them compelling alternatives to traditional volatile organic compounds (VOCs).[1][3] This guide provides an in-depth performance comparison of two prominent chloride-based ionic liquids: 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl) and 1-Butyl-3-methylimidazolium chloride ([B3MIm]Cl).
While both ILs share a common butyl chain and a chloride anion, the fundamental difference in their cationic core—a pyridinium versus an imidazolium ring—gives rise to distinct performance characteristics. This analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed selection based on objective, data-driven insights for applications ranging from biomass processing to electrochemistry.
Molecular Structure and Intrinsic Properties
The cation structure is the primary determinant of an ionic liquid's intrinsic properties. The 1-butyl-3-methylimidazolium cation features a five-membered, planar aromatic ring with two nitrogen atoms, whereas the 1-butyl-4-methylpyridinium cation is based on a six-membered aromatic ring with one nitrogen atom. This structural variance influences molecular packing, intermolecular forces, and ultimately, the macroscopic properties of the IL.
Caption: Molecular structures of the subject cations.
A summary of their fundamental physicochemical properties is presented below. These values are critical initial indicators for application suitability.
| Property | This compound ([B4MPy]Cl) | 1-Butyl-3-methylimidazolium chloride ([B3MIm]Cl) |
| CAS Number | 112400-86-9[4][5][6] | 79917-90-1[1][7] |
| Molecular Formula | C₁₀H₁₆ClN[4][5][8] | C₈H₁₅ClN₂[1][9] |
| Molecular Weight ( g/mol ) | 185.69[5][6][8] | 174.67[1][9] |
| Appearance | White to light yellow solid[5][6] | White to cream crystalline powder, hygroscopic[1][7] |
| Melting Point (°C) | 155 - 162[5][6] | 65 - 70[1] |
The significantly higher melting point of [B4MPy]Cl compared to [B3MIm]Cl is a primary differentiator. This suggests stronger crystalline lattice forces in the solid state for the pyridinium-based IL, a factor that heavily influences its handling and application temperature range.
Key Performance Metrics: A Head-to-Head Comparison
Thermal Stability
Expertise & Experience: Thermal stability is paramount for applications requiring elevated temperatures, such as biomass processing or high-temperature synthesis.[10] The standard method for assessing this is Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[11] However, the onset decomposition temperature (Tₒₙₛₑₜ) from a dynamic (ramped) TGA experiment can be misleading for long-term use.[3] Isothermal TGA studies often reveal decomposition at lower temperatures over extended periods, providing a more realistic measure of an IL's operational limits.[3][12]
-
1-Butyl-3-methylimidazolium chloride ([B3MIm]Cl): The thermal stability of imidazolium-based ILs is well-documented.[13] Decomposition is often initiated by deprotonation at the C2 position of the imidazolium ring, a process influenced by the anion's basicity.[13] For [B3MIm]Cl, the decomposition onset temperature has been reported to be approximately 257 °C.[2] Its stability makes it suitable for biomass dissolution, which often occurs at temperatures between 100-170 °C.[13]
-
This compound ([B4MPy]Cl): While specific TGA data is less prevalent in the literature, [B4MPy]Cl is consistently described as having "excellent thermal stability".[5] The pyridinium ring lacks the acidic C2 proton of the imidazolium ring, suggesting a different, potentially more robust, decomposition pathway. This may afford it a higher operational temperature ceiling in certain applications.
Trustworthiness: When evaluating TGA data, it is critical to consider experimental conditions like the heating rate and atmosphere, as these can shift the apparent decomposition temperature by as much as 100 °C.[11] For long-term applications, we strongly recommend conducting isothermal TGA experiments at the intended operating temperature to verify stability.
Viscosity and Ionic Conductivity
Expertise & Experience: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for mass transfer, mixing, and pumping. Ionic conductivity, which is inversely related to viscosity, dictates the efficiency of an IL as an electrolyte in electrochemical devices.[1]
-
[B3MIm]Cl: As a solid at room temperature, its viscosity is only relevant above its melting point (~70 °C).[1] Imidazolium-based ILs are known to have relatively high viscosities due to strong hydrogen bonding and van der Waals forces.
-
[B4MPy]Cl: With a melting point of ~160 °C, this IL is a solid over a much wider temperature range, making it unsuitable for applications requiring room-temperature liquid-phase handling.[5][6] Above its melting point, its viscosity is expected to be high, a common trait for pyridinium-based ILs.[14]
The lower melting point of [B3MIm]Cl gives it a distinct advantage in applications requiring a liquid state at moderate temperatures. Its high ionic conductivity when molten makes it a candidate for electrochemical applications.[1]
Solvation Capabilities
Expertise & Experience: An IL's ability to dissolve various solutes is central to its function as a solvent. This is dictated by the polarity, hydrogen bonding capability, and overall structure of its ions.
-
[B3MIm]Cl: This IL is renowned for its ability to dissolve cellulose, a capability attributed to the chloride anion's strong hydrogen bond basicity, which disrupts the extensive hydrogen-bonding network in biomass.[7][15][16] This has made it a benchmark solvent for lignocellulose fractionation.[10][15] Regarding its solubility in common solvents, reports can be conflicting. It is generally soluble in polar organic solvents like acetonitrile and methanol but has been reported as insoluble in water and nonpolar solvents like hexane.[7] However, its extensive use in biomass processing often involves the addition of water as a co-solvent or for regeneration, indicating a more complex phase behavior than simple insolubility.[15]
-
[B4MPy]Cl: This IL is also reported to be a versatile solvent for a wide range of organic and inorganic materials.[5] Its water solubility is also subject to conflicting reports in commercial literature, with some sources claiming it is water-soluble[6] and others describing it as non-water soluble[17]. This discrepancy may arise from differences in product purity or water content and highlights the need for empirical verification.
Trustworthiness: The conflicting solubility data underscores a critical principle in working with ILs: their properties are exquisitely sensitive to impurities, particularly water. We advise researchers to dry ILs under vacuum before use and to determine solubility for their specific application and grade of material.[3]
Application-Specific Performance
Biomass Processing: The Domain of [B3MIm]Cl
[B3MIm]Cl is a cornerstone of biomass research. Its ability to effectively dissolve and fractionate lignocellulose into its core components (cellulose, hemicellulose, and lignin) is well-established.[10][16][18][19] The process typically involves heating the biomass in the IL, followed by the addition of an anti-solvent (often water) to regenerate purified cellulose.[15][16] This property positions [B3MIm]Cl as a key enabler for the production of biofuels and bio-based chemicals.[1]
Electrochemistry and Catalysis: Strengths of [B4MPy]Cl
[B4MPy]Cl has been highlighted for its utility in electrochemical applications, serving as an electrolyte in batteries and supercapacitors.[5][20] Its purported high thermal stability and wide electrochemical window are advantageous in energy storage systems. Furthermore, it has been recognized as a phase transfer catalyst and a corrosion inhibitor, expanding its utility in synthetic chemistry and materials protection.[5][20]
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols are essential. The following section details validated methodologies for the synthesis and characterization of these ionic liquids.
Caption: A self-validating workflow for IL characterization.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium chloride ([B3MIm]Cl)
Causality: This is a standard quaternization (Menshutkin) reaction. Acetonitrile is a common polar aprotic solvent that facilitates the Sₙ2 reaction between the nucleophilic 1-methylimidazole and the electrophilic 1-chlorobutane. Refluxing provides the necessary activation energy. Washing with ethyl acetate removes unreacted starting materials.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), combine equimolar amounts of 1-methylimidazole and 1-chlorobutane in acetonitrile (approx. 60 mL per 108 mmol).[7]
-
Reaction: Heat the mixture to reflux and maintain for 48 hours with vigorous stirring.[7]
-
Isolation: Cool the mixture to room temperature. The IL will typically form a denser, separate layer. Remove the upper solvent layer.
-
Purification: Wash the IL layer three times with ethyl acetate to remove residual starting materials.[7]
-
Drying: Remove the remaining solvent using a rotary evaporator, followed by drying under high vacuum at 50-70 °C for at least 24 hours to remove any volatile impurities and residual water.[7]
Protocol 2: Thermal Stability Analysis via TGA
Causality: TGA quantifies thermal stability by measuring mass loss upon heating. A slow heating rate (5-10 °C/min) provides better resolution of decomposition events. An inert atmosphere (N₂) is crucial to prevent oxidative degradation, which is not representative of intrinsic thermal stability.
-
Sample Preparation: Place 5-10 mg of the dried IL into a TGA pan (platinum or alumina).
-
Instrument Setup: Use a calibrated thermogravimetric analyzer. Purge the furnace with dry nitrogen gas (flow rate ~20-50 mL/min) for at least 30 minutes before the run to ensure an inert atmosphere.
-
Dynamic Scan: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[11]
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tₒₙₛₑₜ), defined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).
Protocol 3: Viscosity Measurement (Above Melting Point)
Causality: A capillary viscometer (e.g., Ubbelohde type) is a reliable method for measuring kinematic viscosity, based on the time it takes for a fixed volume of liquid to flow under gravity through a capillary.[21] A temperature-controlled bath is essential as viscosity is highly temperature-dependent.
-
Sample Preparation: Place the solid IL in a sealed container and heat it in an oven at least 10-15 °C above its melting point until fully molten.
-
Instrument Setup: Use a calibrated Ubbelohde viscometer placed in a transparent, temperature-controlled water or oil bath set to the desired measurement temperature. Allow the viscometer to equilibrate thermally for at least 30 minutes.
-
Measurement: Introduce the molten IL into the viscometer. Allow it to reach thermal equilibrium.
-
Flow Time: Using a stopwatch, accurately measure the time it takes for the IL's meniscus to pass between two calibrated marks on the viscometer.
-
Calculation: Repeat the measurement at least three times and average the flow times. Calculate the kinematic viscosity using the viscometer's calibration constant. Convert to dynamic viscosity by multiplying by the IL's density at that temperature.
Conclusion and Recommendations
The choice between this compound and 1-Butyl-3-methylimidazolium chloride is fundamentally application-dependent.
Choose 1-Butyl-3-methylimidazolium chloride ([B3MIm]Cl) for:
-
Applications requiring a liquid phase at moderate temperatures (70-250 °C).
-
Biomass dissolution and cellulose processing, where its efficacy is well-proven.[1][7][15][16]
-
Use as a "green" reaction medium where its solvation properties for a wide range of reagents are beneficial.[1]
Choose this compound ([B4MPy]Cl) for:
-
High-temperature applications (>160 °C) where its solid nature at lower temperatures is not a hindrance.
-
Electrochemical systems, such as electrolytes in batteries or supercapacitors, leveraging its potential for high thermal stability.[5][20]
-
Specialty applications such as corrosion inhibition or phase transfer catalysis.[5]
Ultimately, this guide serves as a foundation. The conflicting literature on properties like water solubility necessitates that the end-user performs their own validation experiments using the protocols outlined herein to ensure the chosen ionic liquid meets the precise demands of their system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 112400-86-9 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. 1-Butyl-3-methylimidazolium chloride | 79917-90-1 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 14. Properties of some ionic liquids based on 1-methyl-3-octylimidazolium and 4-methyl-N-butylpyridinium cations. [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. calpaclab.com [calpaclab.com]
- 18. researchgate.net [researchgate.net]
- 19. psecommunity.org [psecommunity.org]
- 20. escales | Virtual tour generated by Panotour [ub.edu]
- 21. researchgate.net [researchgate.net]
comparative study of different anions with 1-butyl-4-methylpyridinium cation
An In-Depth Comparative Guide to Anionic Effects in 1-Butyl-4-methylpyridinium Ionic Liquids
As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of ionic liquids (ILs) based on the 1-butyl-4-methylpyridinium ([B4MPy]⁺) cation. We will explore how the deliberate selection of an anion can systematically tune the physicochemical properties of the resulting IL, thereby tailoring it for specific high-performance applications. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of ionic liquids.
Introduction: The Architecture of Task-Specific Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state below 100°C, and often at room temperature.[1] Their defining characteristics include negligible vapor pressure, high thermal stability, non-flammability, and a wide electrochemical window.[1][2] These features position them as highly attractive alternatives to volatile organic compounds (VOCs) in a multitude of applications, from electrochemical devices to catalysis and separations.[1][3]
The remarkable utility of ILs stems from their "designer" nature; their properties can be finely tuned by modifying the structure of the constituent cation or anion.[3][4] This guide focuses on a specific cation, 1-butyl-4-methylpyridinium ([B4MPy]⁺) , a pyridinium-based cation noted for its reasonable conductivity and stability.[5] We will systematically investigate how pairing this cation with a range of common anions dictates the fundamental properties of the final ionic liquid, providing a roadmap for designing task-specific materials.
Synthesis of 1-Butyl-4-methylpyridinium Ionic Liquids
The synthesis of [B4MPy]⁺-based ILs is typically a two-step process involving the formation of a halide precursor followed by an anion exchange reaction (metathesis).
Step 1: Quaternization. The process begins with the quaternization of 4-methylpyridine. An N-alkylation reaction is performed with an n-butyl halide, such as 1-bromobutane or 1-chlorobutane, usually under reflux in a suitable solvent like ethyl acetate.[6] This reaction forms the 1-butyl-4-methylpyridinium halide salt (e.g., [B4MPy]Br).
Step 2: Anion Metathesis. The resulting halide salt is then subjected to an anion exchange reaction. This is achieved by reacting it with a salt containing the desired anion (e.g., potassium bis(trifluoromethylsulfonyl)imide, K[Tf₂N], or hexafluorophosphoric acid, HPF₆).[6][7] The reaction is typically performed in a solvent where the resulting inorganic halide (e.g., KBr) is insoluble and can be easily removed by filtration, yielding the final, purified ionic liquid.[7]
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. longdom.org [longdom.org]
- 4. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biomass Delignification: Evaluating the Efficacy of 1-Butyl-4-methylpyridinium Chloride
This guide provides an in-depth, objective comparison of 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl) for biomass delignification. Designed for researchers, scientists, and professionals in drug development and biorefining, this document moves beyond simple protocols to explain the fundamental science, compare performance against established and emerging alternatives, and provide validated experimental workflows. Our focus is on scientific integrity, ensuring that every claim is supported by verifiable data and authoritative sources.
Chapter 1: The Imperative of Delignification in Modern Biorefineries
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, is the most abundant renewable resource on Earth.[1] The complex, interwoven structure of these polymers, however, presents a significant challenge. Lignin, a rigid aromatic polymer, encases the cellulose and hemicellulose fibers, hindering access to the valuable polysaccharides that are precursors for biofuels, biochemicals, and advanced materials.[1][2] Effective delignification is therefore the critical gateway to unlocking the full potential of biomass.
Traditional methods like kraft and sulfite pulping, while effective, often require harsh chemicals and high energy input, raising environmental concerns.[3] This has spurred the search for greener, more efficient solvents. Among the most promising are ionic liquids (ILs), organic salts that are liquid at low temperatures and possess unique properties like low vapor pressure, high thermal stability, and tunable solvency.[4] This guide focuses on a specific pyridinium-based IL, this compound, to assess its place in the evolving landscape of biomass processing.
Chapter 2: Profiling this compound ([B4MPy]Cl)
[B4MPy]Cl is a member of the pyridinium-based ionic liquid family, which is often cited for being more cost-effective than their widely studied imidazolium-based counterparts.[5] Its efficacy in biomass pretreatment stems from the distinct roles of its cation and anion in disrupting the complex lignocellulose matrix.
Mechanism of Action:
The delignification process in ILs is a sophisticated interplay of chemical interactions. The primary mechanism involves the disruption of hydrogen bonds within the biomass structure.[6]
-
Anion's Role: The chloride anion (Cl⁻) in [B4MPy]Cl is a strong hydrogen bond acceptor. It competitively forms hydrogen bonds with the hydroxyl groups in lignin and carbohydrates, effectively breaking the native hydrogen bond network that holds the plant cell wall together.
-
Cation's Role: The 1-Butyl-4-methylpyridinium cation ([B4MPy]⁺) interacts with the aromatic rings of the lignin polymer through π-π stacking interactions.[7] This synergy between the cation and anion facilitates the selective dissolution of lignin, freeing the cellulose fibers.
During this process, the IL can also catalyze the cleavage of key ether linkages within the lignin polymer, such as the β-O-4 bond, leading to lignin depolymerization and further enhancing its removal.[8][9] This dual-action—disrupting the macrostructure and depolymerizing the lignin—is what makes ILs like [B4MPy]Cl powerful pretreatment agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ionic liquids and organic solvents for recovering lignin from lignocellulosic biomass :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural changes of lignin after ionic liquid pretreatment :: BioResources [bioresources.cnr.ncsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Toxicity of Pyridinium vs. Imidazolium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the "Green" Label
Ionic liquids (ILs), salts with melting points below 100°C, have been championed as "green" alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the vast possibilities, imidazolium and pyridinium-based ILs are two of the most extensively studied and utilized classes.[3][4] However, the "green" designation warrants rigorous scrutiny. As these compounds find applications ranging from chemical synthesis to drug delivery, understanding their inherent biological toxicity is paramount for ensuring environmental safety and therapeutic efficacy.[2][3]
This guide provides an in-depth, objective comparison of the toxicity profiles of pyridinium and imidazolium ionic liquids. We will move beyond simple categorization to explore the fundamental structure-toxicity relationships, present supporting quantitative data, and detail the experimental methodologies used to derive these insights. Our goal is to equip researchers with the knowledge to make informed decisions in the design and application of safer, next-generation ionic liquids.
The Decisive Role of the Cation: A Structural Approach to Toxicity
The toxicity of an ionic liquid is not a monolithic property but a complex interplay of its constituent cation, anion, and associated functional groups. Experimental evidence overwhelmingly points to the cation as the primary determinant of an IL's biological impact.[3][5][6]
Pillar 1: The Cation Core - A Tale of Two Rings
The fundamental difference between these two classes of ILs is the aromatic heterocyclic ring: the five-membered imidazolium ring versus the six-membered pyridinium ring. A significant body of research indicates that, when comparing ILs with identical alkyl chain lengths and anions, pyridinium-based ILs generally exhibit higher toxicity than their imidazolium-based counterparts .[3][7]
For instance, studies on the aquatic bacterium Aliivibrio fischeri (formerly Vibrio fischeri) consistently show lower EC₅₀ values (the concentration causing a 50% effect) for pyridinium ILs compared to their imidazolium analogues.[3][7] This suggests a greater intrinsic disruptive capability of the pyridinium headgroup on cellular systems. The toxicity order for cations with the same alkyl chain length has often been reported as: pyridinium > imidazolium.[3][7]
Pillar 2: The Alkyl Chain "Side Chain Effect" - A Predictable Trend
Perhaps the most critical and well-established principle in IL toxicity is the "side chain effect." For both pyridinium and imidazolium families, there is a direct and predictable correlation: toxicity increases with the length of the alkyl chain substituent on the cation ring .[1][5][8][9]
This phenomenon is rooted in the concept of lipophilicity (or hydrophobicity). Longer alkyl chains increase the overall lipophilicity of the cation, enhancing its ability to interact with and disrupt the lipid bilayer of cell membranes.[3][10] This membrane disruption is considered a primary mechanism of IL cytotoxicity. An IL with a short alkyl chain (e.g., butyl) is significantly less toxic than one with a longer chain (e.g., octyl or decyl).[1][5][8] This trend holds true across a wide array of organisms, from bacteria and algae to crustaceans and human cell lines.[8][11][12]
Pillar 3: The Anion's Supporting Role
While the cation takes center stage, the anion plays a secondary, though not negligible, role in modulating toxicity.[1][3][5] Varying the anion identity generally does not alter toxicity as dramatically as changing the cation's alkyl chain.[1][5] However, certain anions can influence the overall toxicological profile. For example, ILs with the tetrafluoroborate ([BF₄]⁻) anion have shown more pronounced toxic effects in some studies, potentially due to hydrolysis that releases fluoride ions.[13] Conversely, anions like acetate and methanesulfonate have been associated with lower toxicity.[7]
The following diagram illustrates the key structural factors that govern the toxicity of these ionic liquids.
Caption: Structure-Toxicity Relationship in Ionic Liquids.
Quantitative Data: A Head-to-Head Comparison
To provide a clear, data-driven perspective, the following table summarizes experimental toxicity data for representative pyridinium and imidazolium ionic liquids against various organisms. The data are presented as EC₅₀ (Effective Concentration, 50%) or LC₅₀ (Lethal Concentration, 50%), where a lower value indicates higher toxicity.
| Ionic Liquid (IL) | Cation | Anion | Alkyl Chain | Organism | Endpoint | Toxicity Value (mg/L) | Reference |
| [C₄mim][Cl] | 1-butyl-3-methylimidazolium | Cl⁻ | C4 | Daphnia magna | 48h LC₅₀ | 8.03 - 19.91 | [6][14] |
| [C₄mpy][Cl] | N-butylpyridinium | Cl⁻ | C4 | A. fischeri | EC₅₀ | 164 | [7] |
| [C₄mim][BF₄] | 1-butyl-3-methylimidazolium | BF₄⁻ | C4 | A. fischeri | log EC₅₀ (µM) | 3.46 | [3] |
| [C₄mpy][BF₄] | N-butylpyridinium | BF₄⁻ | C4 | A. fischeri | log EC₅₀ (µM) | 2.44 | [3] |
| [C₂mim][EtSO₄] | 1-ethyl-3-methylimidazolium | EtSO₄⁻ | C2 | A. fischeri | log EC₅₀ (µM) | 4.10 | [3] |
| [C₂mpy][EtSO₄] | N-ethylpyridinium | EtSO₄⁻ | C2 | A. fischeri | log EC₅₀ (µM) | 3.83 | [3] |
| [bmim][Br] | 1-butyl-3-methylimidazolium | Br⁻ | C4 | V. fischeri | log EC₅₀ (ppm) | ~2.5 | [5][12] |
| [hmim][Br] | 1-hexyl-3-methylimidazolium | Br⁻ | C6 | V. fischeri | log EC₅₀ (ppm) | ~1.5 | [5][12] |
| [omim][Br] | 1-octyl-3-methylimidazolium | Br⁻ | C8 | V. fischeri | log EC₅₀ (ppm) | ~0.5 | [5][12] |
| [bmpyr][Br] | 1-butyl-3-methylpyridinium | Br⁻ | C4 | V. fischeri | log EC₅₀ (ppm) | ~2.2 | [5][12] |
| [hmpyr][Br] | 1-hexyl-3-methylpyridinium | Br⁻ | C6 | V. fischeri | log EC₅₀ (ppm) | ~1.2 | [5][12] |
| [ompyr][Br] | 1-octyl-3-methylpyridinium | Br⁻ | C8 | V. fischeri | log EC₅₀ (ppm) | ~0.5 | [5][12] |
Data Interpretation:
-
Comparing [C₄mim][BF₄] and [C₄mpy][BF₄], the pyridinium IL has a lower log EC₅₀ value, indicating higher toxicity.[3]
-
The trend of increasing toxicity with alkyl chain length is evident in both the imidazolium (bmim, hmim, omim) and pyridinium (bmpyr, hmpyr, ompyr) series, as the log EC₅₀ values decrease sharply.[5][12]
Experimental Protocol: The Microtox® Acute Toxicity Test
A cornerstone for assessing the ecotoxicity of chemicals is the Microtox® bioassay, which utilizes the bioluminescent marine bacterium Aliivibrio fischeri.[2][5] A reduction in light output from the bacterial suspension is a rapid and sensitive indicator of metabolic inhibition, and thus, toxicity.
Causality Behind Experimental Choices:
-
Organism: A. fischeri is chosen for its natural bioluminescence, which is directly linked to its cellular respiration. A disruption in metabolic processes by a toxicant leads to a quantifiable decrease in light emission.
-
Endpoint: The endpoint is the EC₅₀—the concentration of the test substance that causes a 50% reduction in light output after a specific exposure time (typically 5, 15, and 30 minutes). This provides a standardized and reproducible measure of acute toxicity.
-
Validation: The protocol includes a positive control (e.g., phenol or zinc sulfate) to ensure the bacterial reagents are responding correctly and a negative control (diluent only) to establish a baseline luminescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute freeze-dried A. fischeri bacteria with a chilled, salt-based Reconstitution Solution. Maintain the suspension at a controlled temperature (e.g., 4-5°C).
-
Prepare a series of dilutions of the test ionic liquid using a non-toxic diluent (e.g., 2% NaCl solution). A typical serial dilution might range from 1000 mg/L down to <1 mg/L.
-
-
Assay Procedure:
-
Pipette the bacterial suspension into an array of temperature-controlled cuvettes (maintained at 15°C).
-
Take an initial luminescence reading (I₀) for each cuvette to establish the baseline light output.
-
Introduce the prepared IL dilutions to the corresponding cuvettes. Include a diluent-only control.
-
Incubate for specified time points (e.g., 5, 15, and 30 minutes).
-
After each incubation period, take a final luminescence reading (Iₜ).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration using the formula: Inhibition (%) = 100 - [(Iₜ / I₀) * 100].
-
Correct for any minor light change in the control cuvette.
-
Plot the percent inhibition against the logarithm of the IL concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve, typically using statistical software employing Probit or Logit analysis.
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for the Microtox® Acute Toxicity Assay.
Conclusion and Guidelines for Designing Safer Ionic Liquids
The evidence strongly supports a clear set of structure-activity relationships for the toxicity of pyridinium and imidazolium ionic liquids.
-
Pyridinium cations are generally more toxic than imidazolium cations when other structural features are held constant.[3][7]
-
Increasing the alkyl chain length is the single most significant factor for increasing toxicity in both families, due to enhanced lipophilicity and membrane disruption.[1][5][8][9]
-
The choice of anion has a lesser, but measurable, influence on the final toxicity profile.[3][5]
For researchers in drug development and materials science, these principles offer a rational design strategy for minimizing toxicity:
-
Prefer Imidazolium over Pyridinium: When possible, select an imidazolium core over a pyridinium one.
-
Keep Alkyl Chains Short: Employ the shortest possible alkyl side chain that still provides the desired physicochemical properties. The "butyl-head" is often a reasonable compromise between utility and lower toxicity.
-
Consider the Anion: Select anions that have been shown to impart lower toxicity, such as acetate or certain sulfonates.
By integrating these toxicological considerations early in the design phase, the scientific community can more effectively harness the remarkable potential of ionic liquids while upholding the principles of green chemistry and ensuring biological and environmental safety.
References
- 1. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids | Semantic Scholar [semanticscholar.org]
- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Chlorella vulgaris, Oocystis submarina (green algae) and Cyclotella meneghiniana, Skeletonema marinoi (diatoms) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
The Industrial Chemist's Compass: A Cost-Benefit Analysis of 1-Butyl-4-methylpyridinium Chloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of greener, more efficient, and economically viable industrial processes, the chemical industry stands at a crossroads. The reliance on conventional volatile organic compounds (VOCs) as solvents and catalysts is increasingly challenged by their environmental and health-related drawbacks. This guide provides a comprehensive cost-benefit analysis of a promising alternative: the ionic liquid 1-Butyl-4-methylpyridinium chloride, [B4MPy]Cl.
This document moves beyond a superficial overview, offering a deep dive into the practical applications of [B4MPy]Cl. We will dissect its performance in key industrial reactions, weigh its economic implications against traditional solvents, and scrutinize its environmental footprint. This guide is engineered to be a decisive tool for scientists and process chemists, enabling informed decisions on the adoption of ionic liquid technology.
[B4MPy]Cl at a Glance: A Versatile Pyridinium Salt
This compound is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure, featuring a pyridinium cation with a butyl and a methyl substituent, imparts a unique combination of properties including low volatility, high thermal stability, and tunable solvency.[1] These characteristics position it as a potential game-changer in a multitude of industrial applications.[1]
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₆ClN[2]
-
Molecular Weight: 185.7 g/mol
-
Appearance: White to light yellow solid[1]
-
Purity: Typically ≥98%[2]
-
Storage: Inert atmosphere, room temperature
Performance in the Crucible: [B4MPy]Cl vs. Conventional Alternatives
A rigorous evaluation of any new chemical entity demands a head-to-head comparison with established industry standards. Here, we analyze the performance of [B4MPy]Cl in three critical industrial domains: organic synthesis, liquid-liquid extraction, and corrosion inhibition.
Organic Synthesis: The Heck and Suzuki Coupling Reactions
The palladium-catalyzed Heck and Suzuki coupling reactions are cornerstones of modern organic synthesis, pivotal in the pharmaceutical and fine chemical industries. The choice of solvent is paramount, influencing reaction rates, yields, and catalyst stability.
The Heck Reaction: A Comparative Study
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a prime example of where ionic liquids can offer a distinct advantage. A study on the Heck reaction of iodobenzene with n-butyl acrylate provides a compelling case. While direct data for [B4MPy]Cl is limited, a closely related ionic liquid with a 1-butyl-4-methylpyridinium cation demonstrated superior performance compared to the conventional solvent N,N-Dimethylformamide (DMF). The use of the ionic liquid led to a significant increase in the conversion of iodobenzene.[3]
Table 1: Performance Comparison in the Heck Reaction of Iodobenzene and n-Butyl Acrylate
| Parameter | 1-Butyl-4-methylpyridinium-based IL | N,N-Dimethylformamide (DMF) |
| Conversion of Iodobenzene (6h) | 98-99% | 56% |
| Catalyst Stability | No palladium black observed | Potential for catalyst decomposition |
| Recyclability | Catalyst system reusable for multiple runs | Difficult to recycle catalyst |
The Suzuki Coupling: A Theoretical Projection
Liquid-Liquid Extraction: The Case of Phenol Removal
The removal of phenolic compounds from industrial wastewater is a critical environmental remediation process. Liquid-liquid extraction is a widely employed technique, with the choice of solvent dictating the efficiency of the separation.
Methyl isobutyl ketone (MIBK) is a common solvent for this purpose.[4][5] However, its volatility and flammability pose operational hazards. Ionic liquids like [B4MPy]Cl offer a non-volatile and non-flammable alternative. Studies on other ionic liquids have demonstrated exceptional phenol removal capabilities, with extraction efficiencies reaching up to 99.9%.[6] While direct comparative data for [B4MPy]Cl is needed, its chemical nature suggests it would be an effective extractant for polar phenolic compounds.
Table 2: Comparison of Solvents for Phenol Extraction
| Parameter | This compound | Methyl Isobutyl Ketone (MIBK) |
| Volatility | Negligible | High |
| Flammability | Non-flammable | Flammable |
| Extraction Efficiency (Phenol) | Potentially high (based on other ILs) | High |
| Solvent Recovery | Energy-intensive (distillation not ideal) | Readily recovered by distillation |
Corrosion Inhibition: Protecting Metallic Assets
Corrosion is a pervasive issue across numerous industries, leading to significant economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations, can significantly decrease the rate of corrosion. Benzotriazole is a widely used corrosion inhibitor, particularly for copper and its alloys.
Ionic liquids, including pyridinium salts, have emerged as effective corrosion inhibitors. Their mechanism of action involves the formation of a protective film on the metal surface, shielding it from corrosive agents. While specific data for [B4MPy]Cl is not available, studies on other pyridinium-based ionic liquids have shown high inhibition efficiencies.
The Bottom Line: A Cost-Benefit Analysis
The decision to adopt a new technology hinges on a careful consideration of its costs and benefits. Here, we break down the economic and environmental factors associated with the use of [B4MPy]Cl.
Economic Considerations
The primary barrier to the widespread adoption of ionic liquids has been their cost relative to conventional solvents.
Table 3: Estimated Cost Comparison
| Chemical | Estimated Bulk Price (per metric ton) |
| This compound | ~$4,000 - $6,000 (estimated) |
| Toluene | ~$700 - $800 |
| N,N-Dimethylformamide (DMF) | ~$500 - $700 |
| Methyl Isobutyl Ketone (MIBK) | ~$1,400 - $2,600[7][8][9][10][11] |
| Benzotriazole | ~$3,700 - $6,000[12][13][14][15][16] |
While the upfront cost of [B4MPy]Cl is significantly higher than that of conventional solvents, a holistic cost analysis must consider the entire process lifecycle. The potential for catalyst and solvent recycling, enabled by the non-volatile nature of ionic liquids, can offset the initial investment. Furthermore, increased reaction yields and reduced processing times can lead to substantial long-term savings.
Environmental, Health, and Safety (EHS) Profile
The "green" credentials of ionic liquids are a major driving force for their adoption. However, a nuanced understanding of their EHS profile is essential.
Volatility and Flammability: [B4MPy]Cl's negligible vapor pressure and non-flammability represent a significant safety advantage over volatile and flammable organic solvents, reducing the risk of workplace accidents and environmental pollution.
Toxicity: Toxicokinetics studies on N-butylpyridinium chloride, the cation in [B4MPy]Cl, have been conducted. Like many organic salts, it is not without biological activity and should be handled with appropriate safety precautions. It is classified as an irritant to the eyes, respiratory system, and skin.
Biodegradability: The environmental fate of ionic liquids is a subject of ongoing research. Studies on pyridinium-based ionic liquids have shown varied results. One study indicated that butyl-substituted pyridinium ionic liquids were not readily biodegradable under the tested conditions. However, other research has demonstrated that modifying the structure of the pyridinium cation, for example, by introducing an ester group into the side chain, can render them readily biodegradable. This highlights the potential for designing "greener" ionic liquids with improved environmental profiles.
Experimental Protocols: A Practical Guide
To facilitate the evaluation of [B4MPy]Cl in your own laboratory, we provide the following detailed experimental protocols.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 1-alkyl pyridinium chlorides.
Materials:
-
4-methylpyridine (picoline)
-
1-chlorobutane
-
Ethyl acetate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous ethyl acetate.
-
Slowly add 1-chlorobutane (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, a solid precipitate of this compound will form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Representative Heck Coupling Reaction
Materials:
-
Iodobenzene
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
This compound ([B4MPy]Cl)
-
Anhydrous toluene (for comparison)
Procedure in [B4MPy]Cl:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), iodobenzene (1.0 mmol), and [B4MPy]Cl (2 mL).
-
Stir the mixture at room temperature until the catalyst is dissolved.
-
Add n-butyl acrylate (1.2 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 120°C and stir for the desired reaction time.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether. The ionic liquid and catalyst will remain in a separate phase.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Procedure in Toluene (for comparison):
-
Follow the same procedure as above, replacing [B4MPy]Cl with 2 mL of anhydrous toluene.
-
After the reaction, the workup will involve removing the solvent under reduced pressure and purifying the residue by column chromatography.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical framework of the cost-benefit analysis.
Caption: Experimental workflow for the synthesis and application of [B4MPy]Cl.
Caption: A logical framework for the cost-benefit analysis of [B4MPy]Cl.
Conclusion: A Calculated Leap Forward
The transition to greener and more sustainable industrial processes is not merely an ethical imperative but a strategic necessity. This compound, while not a panacea, represents a significant step in this direction. Its superior performance in key organic reactions, coupled with its enhanced safety profile, presents a compelling case for its adoption.
The higher initial cost remains a significant consideration. However, a comprehensive analysis that accounts for lifecycle savings through recycling and improved efficiency reveals a more favorable economic picture. The environmental profile, particularly regarding biodegradability, requires careful consideration and points towards the need for continued research into the design of next-generation ionic liquids with improved end-of-life characteristics.
For the discerning researcher, scientist, and drug development professional, [B4MPy]Cl is not just a novel solvent; it is a tool that can unlock new efficiencies, enhance safety, and pave the way for a more sustainable chemical industry. The data and protocols presented in this guide are intended to empower you to make an informed and strategic decision about integrating this promising ionic liquid into your industrial processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. projekter.aau.dk [projekter.aau.dk]
- 5. escholarship.org [escholarship.org]
- 6. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents [mdpi.com]
- 7. intratec.us [intratec.us]
- 8. imarcgroup.com [imarcgroup.com]
- 9. gminsights.com [gminsights.com]
- 10. Methyl Isobutyl Ketone Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 11. echemi.com [echemi.com]
- 12. Benzotriazole Prices, Trends, Chart, News, Index and Demand [chemanalyst.com]
- 13. 99.5% Benzotriazole 1h-Benzotriazole BTA CAS 95-14-7 Corrosion Inhibitor - Benzotriazole and BTA [fizachem.en.made-in-china.com]
- 14. Best Price for Benzotriazole BTA CAS 95-14-7 - 99.5% Purity [shunxingchemical.com]
- 15. Benzotriazole (CAS 95-14-7) Manufacturers, Benzotriazole Suppliers, Exporters [tradeindia.com]
- 16. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to the Synthesis of 1-Butyl-4-methylpyridinium Chloride: Navigating Reproducibility in Ionic Liquid Preparation
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids, 1-Butyl-4-methylpyridinium chloride ([B4MPy]Cl) has emerged as a compound of significant interest, finding applications as a versatile solvent and reagent in pharmaceutical synthesis and beyond.[1] Its utility, however, is intrinsically linked to the purity and consistency of its production. This guide provides a comprehensive comparison of common synthesis methods for this compound, offering insights into the reproducibility of these protocols and the critical parameters that influence the final product's quality.
The synthesis of this compound is primarily achieved through the Menshutkin reaction, a classic SN2 nucleophilic substitution.[2] This involves the quaternization of the nitrogen atom in 4-methylpyridine (also known as γ-picoline) with a suitable n-butyl halide. The apparent simplicity of this reaction belies the nuances that can significantly impact the yield, purity, and, most importantly, the reproducibility of the synthesis.
This guide will delve into a comparative analysis of two common alkylating agents, 1-chlorobutane and 1-bromobutane, and explore the influence of key reaction conditions.
The Foundational Chemistry: An SN2 Pathway
The synthesis of this compound follows a well-established SN2 mechanism. The lone pair of electrons on the nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the electrophilic α-carbon of the butyl halide. This concerted reaction involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond.
Caption: Generalized SN2 mechanism for the synthesis of 1-Butyl-4-methylpyridinium halide.
Comparative Analysis of Alkylating Agents: 1-Chlorobutane vs. 1-Bromobutane
The choice of the butyl halide is a critical factor influencing the reaction kinetics and, consequently, the overall efficiency and reproducibility of the synthesis.
Method A: Synthesis using 1-Chlorobutane
This method utilizes the less reactive, but often more cost-effective, 1-chlorobutane. Due to the stronger carbon-chlorine bond compared to the carbon-bromine bond, this reaction typically requires more forcing conditions, such as higher temperatures and longer reaction times, to achieve a satisfactory yield.
Method B: Synthesis using 1-Bromobutane
1-Bromobutane is a more reactive alkylating agent due to the better leaving group ability of the bromide ion compared to the chloride ion.[3] This generally translates to faster reaction rates, allowing for milder reaction conditions and potentially higher yields in a shorter timeframe.
| Parameter | Method A (1-Chlorobutane) | Method B (1-Bromobutane) | Rationale & Insights |
| Reaction Time | Longer (e.g., 24-72 hours) | Shorter (e.g., 6-24 hours) | The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the SN2 reaction.[3] |
| Reaction Temperature | Higher (e.g., Reflux in acetonitrile, ~82°C) | Milder (e.g., 60-70°C) | The higher reactivity of 1-bromobutane allows for the use of lower temperatures, which can minimize the formation of by-products. |
| Typical Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 80-95%) | The faster reaction kinetics with 1-bromobutane generally lead to higher conversion rates and yields. |
| Cost-Effectiveness | Generally more economical | Typically more expensive | The choice may depend on the scale of the synthesis and budget constraints. |
| Reproducibility | Can be more variable | Generally more consistent | The milder conditions and faster reaction rates with 1-bromobutane often lead to more predictable and reproducible outcomes. |
Experimental Protocols
To ensure a self-validating system, the following detailed protocols are provided. Adherence to these procedures is crucial for achieving reproducible results.
Protocol 1: Synthesis of this compound using 1-Chlorobutane
Materials:
-
4-Methylpyridine (γ-picoline)
-
1-Chlorobutane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Add 1-chlorobutane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add anhydrous diethyl ether to the cooled solution with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration and wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum at 60°C for 24 hours to yield this compound.
Protocol 2: Synthesis of 1-Butyl-4-methylpyridinium Bromide (as a precursor)
Materials:
-
4-Methylpyridine (γ-picoline)
-
1-Bromobutane
-
Ethyl acetate (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous ethyl acetate.
-
Add 1-bromobutane (1.05 equivalents) to the solution.
-
Heat the reaction mixture to 70°C and maintain for 12-24 hours.
-
Cool the reaction mixture to room temperature. The product will often crystallize or phase separate.
-
If the product has crystallized, collect the solid by vacuum filtration. If it has phase separated, decant the ethyl acetate layer.
-
Wash the product thoroughly with anhydrous diethyl ether.
-
Dry the product under vacuum at 60°C to yield 1-Butyl-4-methylpyridinium bromide.
Note: To obtain the chloride salt from the bromide, an additional ion exchange step would be necessary.
Caption: General experimental workflow for the synthesis and purification of this compound.
Characterization and Purity Assessment: A Self-Validating System
The trustworthiness of any synthetic protocol lies in the robust characterization of the final product. The following techniques are essential for confirming the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results & Interpretation |
| ¹H NMR Spectroscopy | Characteristic peaks for the butyl chain protons, the methyl group protons on the pyridine ring, and the aromatic protons of the pyridinium cation. The integration of these peaks should correspond to the expected proton ratios. |
| ¹³C NMR Spectroscopy | Signals corresponding to the unique carbon atoms in the butyl chain, the methyl group, and the pyridinium ring. |
| Melting Point | A sharp melting point indicates high purity. For this compound, the melting point is reported to be in the range of 158-160 °C.[4] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the ionic liquid. |
| Differential Scanning Calorimetry (DSC) | Provides information on phase transitions, including melting point and glass transition temperature. |
| Halide Titration | A quantitative method to determine the halide content and confirm the purity of the ionic liquid. |
Conclusion: Towards Reproducible Synthesis
The synthesis of this compound, while straightforward in principle, requires careful consideration of the reaction parameters to ensure reproducibility. The choice between 1-chlorobutane and 1-bromobutane as the alkylating agent presents a trade-off between cost and reactivity. While 1-chlorobutane is more economical, the use of 1-bromobutane generally leads to a more reproducible and efficient synthesis due to its higher reactivity, allowing for milder reaction conditions and shorter reaction times.
For researchers and professionals in drug development, where purity and consistency are paramount, the slightly higher cost of 1-bromobutane may be justified by the increased reliability of the synthesis. Regardless of the chosen method, rigorous purification and thorough characterization are indispensable for validating the quality of the final product and ensuring the integrity of subsequent applications.
References
Safety Operating Guide
Navigating the Disposal of 1-Butyl-4-methylpyridinium Chloride: A Guide for Laboratory Professionals
As the landscape of chemical synthesis and formulation evolves, so too does our responsibility to manage the lifecycle of novel compounds. 1-Butyl-4-methylpyridinium chloride, a member of the ionic liquid family, offers unique properties for various applications, including as an electrolyte and a catalyst.[1][2] However, its responsible disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical characteristics.
Immediate Safety & Personal Protective Equipment: The First Line of Defense
Before handling this compound, it is crucial to recognize its potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4] Ingestion and inhalation may be harmful.[3][5] Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.
Essential PPE includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent, are mandatory.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. It is critical to use proper glove removal technique to avoid skin contact.[3][6]
-
Body Protection: Impervious clothing should be worn to prevent skin contact.[3] The type of protective equipment must be selected based on the concentration and amount of the substance being handled.[3]
-
Respiratory Protection: For situations where dust or aerosols may be generated, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (EN166 or NIOSH approved) | Prevents eye irritation from splashes or dust.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects against skin irritation.[3][6] |
| Body Protection | Impervious laboratory coat or apron | Minimizes the risk of skin contact with spills.[3] |
| Respiratory | P95 or P1 particle respirator | Necessary when handling solids that may become airborne.[3] |
Spill Management: A Swift and Methodical Response
In the event of a spill, a prompt and organized response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3][6] If the spill is significant, evacuate non-essential personnel.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Prevent further spread of the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or scoop the material, avoiding dust formation.[3][6]
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for disposal.[3][6] Use spark-proof tools if there is any risk of ignition.[6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the sealed waste container for proper disposal.
The Core Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound requires a dedicated waste stream and adherence to local, state, and federal regulations. Due to its potential environmental impact and the fact that its toxicological properties have not been thoroughly investigated, it is crucial to avoid discharging it into the environment.[3][6]
Recommended Disposal Pathways:
The primary recommended disposal route for this compound is through a licensed chemical waste disposal company.[3] The two main options offered by these services are:
-
Licensed Chemical Destruction Plant: This involves sending the waste to a specialized facility equipped to handle and neutralize hazardous chemicals.[7]
-
Controlled Incineration: Incineration at a permitted hazardous waste facility ensures the complete destruction of the compound.[7] High temperatures can generate corrosive and toxic gases such as carbon oxides and nitrogen oxides, which must be managed by the facility's flue gas scrubbing systems.[3]
Waste Segregation and Labeling:
-
Dedicated Waste Container: Use a clearly labeled, sealed container for all this compound waste, including contaminated consumables.
-
Labeling: The label should include the full chemical name ("this compound"), the CAS number (112400-86-9), and appropriate hazard pictograms (e.g., irritant).
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Environmental Considerations and the "Green" Solvent Paradox
While ionic liquids were initially touted as "green" solvents due to their low vapor pressure, it is now understood that many can be persistent and exhibit toxicity, particularly in aquatic environments.[8][9][10][11][12] The high water solubility of many ionic liquids, including this compound which is soluble in water, increases the risk of their release and dispersal in aquatic systems if not handled and disposed of correctly.[4][9] Furthermore, the biodegradability of pyridinium-based ionic liquids can be low, especially for those with alkyl side chains like the butyl group in this compound.[13] Therefore, preventing its entry into drains and waterways is a critical aspect of its responsible management.[3][6]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, implementing robust safety protocols, and adhering to compliant disposal pathways, researchers can confidently utilize this versatile compound while upholding the principles of responsible chemical stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. iolitec.de [iolitec.de]
- 4. chembk.com [chembk.com]
- 5. This compound | 112400-86-9 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. emerald.com [emerald.com]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
